Stattic
Description
inhibits STAT3 activation; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRGOUHITGRLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381575 | |
| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-44-9 | |
| Record name | Stattic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the mechanism of action of Stattic
An In-depth Technical Guide on the Mechanism of Action of Stattic
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a member of the STAT family of latent cytoplasmic transcription factors that plays a critical role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, survival, differentiation, and inflammation.[1][2][3] Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including breast, prostate, pancreatic, and hematological malignancies, where it promotes oncogenesis and therapeutic resistance.[1][2][3][4] This has rendered STAT3 an attractive target for cancer therapy. This compound (6-nitro-1-benzothiophene 1,1-dioxide) was identified through chemical library screening as the first non-peptidic, small-molecule inhibitor that selectively targets STAT3.[1][2][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, its cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Targeting the STAT3 SH2 Domain
The primary mechanism of action of this compound is the direct inhibition of the STAT3 protein by targeting its Src Homology 2 (SH2) domain.[1][2][5][6] The SH2 domain is a structurally conserved protein domain that is essential for multiple steps in STAT3 activation.[7][8][9]
-
Binding to the SH2 Domain: this compound binds to the SH2 domain of STAT3.[2][5] This interaction is crucial as the SH2 domain is responsible for recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated cytokine and growth factor receptors, as well as non-receptor tyrosine kinases like JAKs and Src.[7][8] this compound's binding impairs the function of the SH2 domain, regardless of the STAT3 phosphorylation state.[1][2][10]
-
Inhibition of STAT3 Phosphorylation: By preventing the recruitment of STAT3 to its upstream activating kinases via the SH2 domain, this compound effectively inhibits the critical phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[4][5][11][12] This phosphorylation event is the canonical step for STAT3 activation.
-
Prevention of Dimerization: The Tyr705 phosphorylation creates a binding site for the SH2 domain of another STAT3 monomer, leading to the formation of stable homo- or heterodimers through reciprocal pTyr-SH2 interactions.[7][9] this compound disrupts this process by directly inhibiting the SH2 domain's function, thereby preventing STAT3 dimerization.[1][2][7]
-
Blockade of Nuclear Translocation: Only dimerized STAT3 can translocate from the cytoplasm to the nucleus.[13][14] By preventing dimerization, this compound effectively blocks the nuclear import of STAT3.[1][6][11][15]
-
Inhibition of DNA Binding and Gene Transcription: Once in the nucleus, STAT3 dimers bind to specific DNA consensus sequences in the promoter regions of target genes, initiating their transcription.[2][14] The blockade of nuclear translocation by this compound prevents STAT3 from accessing its target genes, thus downregulating the expression of proteins crucial for tumor cell survival and proliferation, such as c-Myc, Cyclin D1, and Survivin.[12][16]
While the primary mechanism involves direct STAT3 inhibition, some studies have suggested that this compound may also exert STAT3-independent effects, such as reducing histone acetylation, indicating potential polypharmacological activity.[10]
References
- 1. This compound: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibitor this compound and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Characterization and binding specificity of the monomeric STAT3-SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of STAT3Y705 phosphorylation by this compound suppresses proliferation and induces mitochondrial-dependent apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 16. Stat3 inhibitor this compound exhibits potent antitumor activity and induces chemo- and radio-sensitivity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stattic: A Technical Guide to the Discovery and History of a Foundational STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Stattic, a non-peptidic small molecule, emerged from early screening efforts as a potent inhibitor of STAT3. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes the complex biological pathways and experimental workflows involved in its study. While this compound has been instrumental as a research tool, this guide also addresses its limitations, including off-target effects, to provide a comprehensive resource for researchers in the field of drug discovery and chemical biology.
Discovery and History
This compound, chemically known as 6-nitrobenzo[b]thiophene-1,1-dioxide, was first identified and reported in 2006 by Schust et al.[1][2][3][4][5][6] Through a high-throughput screening of chemical libraries, this compound was discovered as a small molecule that could inhibit the function of the STAT3 SH2 domain.[4] This discovery was significant as it provided a non-peptidic small molecule capable of disrupting STAT3 signaling, offering a valuable tool for studying STAT3-dependent cellular processes and a potential starting point for the development of novel anti-cancer therapeutics.[1][2]
Mechanism of Action
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs) or Src, becomes phosphorylated at a critical tyrosine residue (Tyr705).[7] This phosphorylation event triggers the homodimerization of STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[8] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[8]
This compound exerts its inhibitory effect by directly targeting the SH2 domain of STAT3.[1][4] By binding to this domain, this compound prevents the binding of the phosphotyrosine motif, thereby inhibiting STAT3 dimerization, subsequent nuclear translocation, and DNA binding.[1][4] Notably, this compound was shown to inhibit the function of the STAT3 SH2 domain irrespective of the STAT3 phosphorylation state in vitro.[1][4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Cell-free (Fluorescence Polarization) | Recombinant STAT3 | 5.1 µM | [4] |
| Cell Viability | MDA-MB-231 (Breast Cancer) | 5.5 µM | [7] |
| Cell Viability | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 µM | [7] |
| Cell Viability | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | 3.188 µM | [9][10] |
| Cell Viability | Jurkat (T-cell Acute Lymphoblastic Leukemia) | 4.89 µM | [9][10] |
| DNA Binding (EMSA) | In vitro | ~20 µM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on STAT3 signaling.
Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
This assay is used to quantify the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine-containing peptide.
Materials:
-
Recombinant full-length human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)
-
Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100
-
This compound (or other test compounds)
-
96-well black plates
Protocol:
-
Prepare a solution of recombinant STAT3 protein (e.g., 100 nM) in the assay buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the STAT3 protein solution to the wells containing this compound and incubate for 1 hour at room temperature with gentle agitation.
-
Add the fluorescently labeled phosphopeptide probe to each well at a final concentration of 10 nM.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe from the STAT3 SH2 domain by the inhibitor.
-
Calculate IC50 values from the dose-response curves.
Western Blot Analysis of STAT3 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation of STAT3 at Tyr705 in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell culture medium and supplements
-
Cancer cell line
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Canonical STAT3 Signaling Pathway and Inhibition by this compound
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound's Efficacy
Caption: Workflow for characterizing this compound as a STAT3 inhibitor.
Off-Target Effects and Limitations
While this compound has been a valuable tool, it is crucial to acknowledge its limitations. Several studies have reported STAT3-independent effects of this compound. A significant off-target effect is the reduction of histone acetylation.[7] This activity appears to be independent of its STAT3 inhibitory function, as it was observed in STAT3-deficient cell lines.[7] This finding suggests that this compound may have broader epigenetic effects, which should be considered when interpreting experimental results. Furthermore, like many small molecule inhibitors developed through screening, this compound's specificity is not absolute, and it may interact with other cellular targets.
Conclusion
This compound represents a landmark discovery in the pursuit of STAT3 inhibitors. Its identification provided a much-needed chemical probe to dissect the complex roles of STAT3 in cancer and other diseases. This guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its characterization. The quantitative data and visual diagrams offer a structured resource for researchers. While the off-target effects of this compound necessitate careful experimental design and data interpretation, its historical significance and continued use as a research tool are undeniable. The journey of this compound from a screening hit to a widely used chemical probe underscores the challenges and opportunities in the development of targeted therapies.
References
- 1. This compound: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new small-molecule Stat3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a small-molecule inhibitor of STAT3 activation and dimerization. | Semantic Scholar [semanticscholar.org]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [kops.uni-konstanz.de]
- 7. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Stattic: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical and biological properties of Stattic, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is intended to serve as a comprehensive resource, detailing its mechanism of action, physicochemical characteristics, and relevant experimental protocols.
Core Chemical Properties
This compound, with the chemical name 6-nitro-1-benzothiophene 1,1-dioxide, is a nonpeptidic compound identified through chemical library screening.[1][2] It has been widely adopted in research to probe the function of STAT3 in various biological and pathological processes, particularly in cancer.[2][3][4]
The fundamental properties and identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-nitro-1-benzothiophene 1,1-dioxide | [5][6] |
| CAS Number | 19983-44-9 | [1][5][6][7] |
| Molecular Formula | C₈H₅NO₄S | [1][5][7][8] |
| Molecular Weight | 211.19 g/mol | [1][5][6][7][8] |
| Appearance | Light yellow to white/beige solid powder | [7][9] |
| Purity | >98% - >99% (HPLC) | [1][5] |
| Canonical SMILES | C1=CC(=CC2=C1C=CS2(=O)=O)--INVALID-LINK--[O-] | [1][5][9] |
| InChIKey | ZRRGOUHITGRLBA-UHFFFAOYSA-N | [1][5][9] |
This compound is poorly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥10.56 mg/mL; up to 50 mM (236.75 mM with ultrasound) | Fresh DMSO is recommended as moisture can reduce solubility. | [1][5][7][10] |
| Ethanol | 1 mg/mL | [9][11] | |
| Water | Insoluble | [10] | |
| DMF | 25 mg/mL | [12] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [12] |
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Duration | Notes | Source(s) |
| Solid Powder | Store at -20°C, desiccated | [1][7] | |
| Stock Solution (in DMSO) | Several months at -20°C | Long-term storage of solutions is not recommended; prepare fresh. | [1][7] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [12] |
Mechanism of Action and Biological Activity
This compound is recognized as a selective inhibitor of STAT3.[5][13] Its primary mechanism involves targeting the SH2 (Src Homology 2) domain of the STAT3 protein.[2][4][11] This interaction prevents the binding of tyrosine-phosphorylated peptides from upstream receptors (like gp130) or kinases (like JAKs), which is a critical step for STAT3 activation.[8][11]
By binding to the SH2 domain, this compound effectively inhibits:
-
STAT3 Activation (Phosphorylation): Prevents phosphorylation at the Tyr705 residue.[3]
-
Dimerization: Blocks the formation of STAT3-STAT3 homodimers.[2][7][14]
-
Nuclear Translocation: Inhibits the movement of STAT3 dimers into the nucleus.[2][7][10][15]
This cascade of inhibition ultimately blocks STAT3 from binding to DNA and regulating the transcription of its target genes, which are often involved in cell proliferation, survival, and angiogenesis.[2][4] this compound has demonstrated selectivity for STAT3 over other STAT family members like STAT1 and STAT5, as well as other transcription factors such as c-Myc/Max and Jun/Jun.[1][10][14] However, some studies suggest that this compound may also exert STAT3-independent effects, such as reducing histone acetylation, which should be considered when interpreting results.[3][16]
The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the assay and cell line used.
| Assay Type | Cell Line / Target | IC₅₀ Value (µM) | Source(s) |
| Cell-Free Assay | STAT3 SH2 Domain Binding | 5.1 | [8][10][11][15] |
| Cell Viability | UM-SCC-17B (HNSCC) | 2.562 ± 0.409 | [1][7] |
| Cell Viability | OSC-19 (HNSCC) | 3.481 ± 0.953 | [1][7] |
| Cell Viability | Cal33 (HNSCC) | 2.282 ± 0.423 | [1][7] |
| Cell Viability | UM-SCC-22B (HNSCC) | 2.648 ± 0.542 | [1][7] |
| Cell Viability | CCRF-CEM (T-ALL) | 3.188 | [17] |
| Cell Viability | Jurkat (T-ALL) | 4.89 | [17] |
| Cell Viability | A549 (Lung Carcinoma) | 2.5 | [15] |
| Cell Viability | MDA-MB-231 (Breast Cancer) | 5.5 | [3] |
| Cell Viability | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 | [3] |
Experimental Protocols
The following sections detail common experimental methodologies used to characterize the activity of this compound.
This cell-free assay is used to quantify the ability of this compound to inhibit the binding of a phosphopeptide to the STAT3 SH2 domain.
-
Principle: A fluorescently labeled phosphopeptide (probe) that binds to the STAT3 SH2 domain is used. When the small probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger SH2 domain, its tumbling is restricted, leading to high polarization. An inhibitor that competes for binding will displace the probe, causing a decrease in polarization.
-
Reagents:
-
Purified STAT3 SH2 domain protein.
-
Fluorescein-labeled phosphopeptide probe (e.g., derived from the gp130 receptor).
-
Assay Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40.[10]
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, STAT3 SH2 domain protein, and the fluorescent probe to the wells of a microplate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control).
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 1 hour).[10][11]
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Specificity Control: The assay can be repeated using the SH2 domains of other proteins (e.g., STAT1, Lck) to confirm the selectivity of the inhibitor.[10]
These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.
-
Principle:
-
MTT: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals.
-
CCK-8: The water-soluble tetrazolium salt WST-8 is reduced to a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 to 20 µM) or DMSO control for a specific duration (e.g., 24, 48, or 72 hours).[15][17]
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
This technique is used to detect the levels of total and phosphorylated STAT3, as well as downstream target proteins.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a desired time (e.g., 1-24 hours). If investigating inhibition of stimulated phosphorylation, pre-treat with this compound before adding a cytokine like IL-6 or IFN-α.[11][15]
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-STAT3 Tyr705, anti-total STAT3, anti-Cyclin D1, or anti-β-actin as a loading control) overnight at 4°C.[4][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[17]
-
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound to evaluate its effect on tumor growth.
-
Procedure:
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).[15][17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via a suitable route, such as intraperitoneal (i.p.) injection or oral gavage, at a specific dose and schedule (e.g., 5-30 mg/kg, once daily).[15][17]
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target inhibition in vivo.[7]
-
References
- 1. This compound | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat3 Inhibitor this compound Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, STAT3 inhibitor (CAS 19983-44-9) | Abcam [abcam.com]
- 6. This compound | C8H5NO4S | CID 2779853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound | CAS 19983-44-9 | STAT3 inhibitor [stressmarq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. caymanchem.com [caymanchem.com]
- 13. youtube.com [youtube.com]
- 14. This compound (2798) by Tocris, Part of Bio-Techne [bio-techne.com]
- 15. This compound | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 16. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Stattic's Effect on Downstream STAT3 Signaling Pathways: An In-depth Technical Guide
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Aberrant, constitutive activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3][4] Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) has emerged as a widely utilized small-molecule inhibitor for probing the roles of STAT3.[5][6] It was identified through chemical library screening as a non-peptidic compound that selectively targets the STAT3 protein.[3][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on downstream STAT3 signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound primarily functions by inhibiting the STAT3 protein, thereby disrupting its signaling cascade.[1] The canonical STAT3 activation pathway begins with the binding of cytokines or growth factors to their cell surface receptors, which leads to the activation of associated Janus kinases (JAKs).[8] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event is crucial as it induces the dimerization of STAT3 monomers through reciprocal phosphotyrosine-SH2 domain interactions.[3][8] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[3][4]
This compound exerts its inhibitory effect by targeting the Src Homology 2 (SH2) domain of STAT3.[3][7] The SH2 domain is essential for both the initial phosphorylation of STAT3 by upstream kinases and the subsequent dimerization of phosphorylated STAT3 molecules.[3] By binding to the SH2 domain, this compound prevents the activation, dimerization, and consequently, the nuclear translocation of STAT3.[3][9][10] Notably, this compound has been shown to inhibit the function of the STAT3 SH2 domain regardless of the STAT3 phosphorylation state.[3][9] While it shows high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, some studies indicate it can also inhibit STAT1 at higher concentrations.[3][9]
Recent research has also uncovered STAT3-independent effects of this compound. Studies have shown that this compound can reduce histone acetylation and modulate gene expression even in STAT3-deficient cells.[5][6] These findings suggest that this compound may have polypharmacological effects and caution is advised when interpreting results solely as a consequence of STAT3 inhibition.[5][6]
Effects on Downstream STAT3 Signaling and Cellular Processes
By inhibiting STAT3 activation, this compound modulates the expression of a wide array of downstream target genes, leading to various cellular effects.
-
Gene Expression: STAT3 is known to regulate the transcription of genes critical for oncogenesis, tumor growth, and progression.[2][11] These include genes involved in cell cycle control, apoptosis, and angiogenesis.[2] Treatment with this compound leads to the downregulation of key STAT3 target genes such as:
-
Cellular Processes: The modulation of these target genes by this compound results in several significant cellular outcomes:
-
Inhibition of Cell Proliferation and Viability: this compound has been shown to reduce cell viability in a dose-dependent manner across various cancer cell lines.[13][14]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins, this compound promotes programmed cell death in cancer cells that are dependent on STAT3 signaling.[3][10][13]
-
Promotion of Autophagy: Some studies have demonstrated that this compound can induce autophagy, a cellular self-degradation process, in both STAT3-proficient and STAT3-deficient cells.[5][6][13]
-
Quantitative Data Presentation
The inhibitory effects of this compound have been quantified in numerous studies across various cell lines and assay formats.
Table 1: IC50 Values of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Cell-free STAT3 Inhibition | STAT3 SH2 Domain | 5.1 µM | [9][10] |
| STAT3-DNA Binding (recombinant) | STAT3 | 1.27 ± 0.38 µM | [15][16] |
| Cell Viability (MTT Assay) | HeLa Cells | 0.29 ± 0.09 µM | [16] |
| Cell Viability (MTT Assay) | MDA-MB-231 Cells | 5.5 µM | [5] |
| Cell Viability (MTT Assay) | PC3 Cells (STAT3-deficient) | 1.7 µM | [5] |
| Cell Viability (CCK-8 Assay) | CCRF-CEM T-ALL Cells | 3.188 µM | [13] |
| Cell Viability (CCK-8 Assay) | Jurkat T-ALL Cells | 4.89 µM | [13] |
| Cell Proliferation | A549 Cells | 2.5 µM | [10] |
| Cell Proliferation | 4T1 Breast Cancer Cells | 10.23 µM | [17] |
| Cell Proliferation | HGC-27 Gastric Cancer Cells | 18.96 µM |[17] |
Table 2: Dose-Dependent Effect of this compound on T-ALL Cell Viability
| Cell Line | This compound Concentration (µM) | % Reduction in Cell Viability | Reference |
|---|---|---|---|
| CCRF-CEM | 1.25 | Significant reduction | [13] |
| CCRF-CEM | ≥ 2.5 | Further significant reduction | [13] |
| Jurkat | 2.5 | Significant reduction | [13] |
| Jurkat | ≥ 5 | Further significant reduction |[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
1. Western Blotting for Phospho-STAT3 and Downstream Targets
Western blotting is used to detect the levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets, in cell lysates.[18][19]
-
Materials and Reagents:
-
Cell culture reagents
-
This compound (reconstituted in DMSO)[20]
-
1X PBS, 1X SDS sample buffer, 10X TBST[18]
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[18]
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody[18]
-
Chemiluminescent substrate
-
Protein electrophoresis equipment and transfer system
-
Nitrocellulose or PVDF membranes[18]
-
-
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.[13]
-
Cell Lysis: Wash cells with ice-cold 1X PBS and then lyse them by adding 1X SDS sample buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]
-
Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge.[18]
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[18][19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
2. Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]
-
Materials and Reagents:
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[17][25]
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[14] Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[23][24]
-
Solubilization: If using adherent cells, carefully aspirate the medium. Add the solubilization solution to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. STAT3 Reporter Assay
This assay measures the transcriptional activity of STAT3 by using a reporter construct containing a luciferase gene under the control of STAT3-responsive DNA elements.[26][27]
-
Materials and Reagents:
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate one day before transfection.[28]
-
Transfection: Co-transfect the cells with the STAT3 reporter vector and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.[28]
-
Incubation: Allow the cells to recover and express the reporter genes for approximately 24 hours.[28]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) for a defined period (e.g., 6-24 hours).[28] Include unstimulated and vehicle controls.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.[8]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the unstimulated control.
-
This compound is a potent, cell-permeable inhibitor of STAT3 that has been instrumental in elucidating the roles of STAT3 signaling in cancer and other diseases. By targeting the STAT3 SH2 domain, it effectively blocks STAT3 phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of key target genes involved in cell proliferation and survival. This ultimately results in reduced cell viability and the induction of apoptosis in STAT3-dependent cancer cells. While this compound remains an invaluable research tool, it is crucial for investigators to be aware of its potential STAT3-independent effects, such as the modulation of histone acetylation, to ensure accurate interpretation of experimental data. Further research into more specific STAT3 inhibitors and improved drug delivery methods may overcome the limitations, such as poor solubility and bioavailability, that have hindered this compound's clinical development.[1]
References
- 1. youtube.com [youtube.com]
- 2. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - PL [thermofisher.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 28. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Cell Permeability of Stattic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stattic, a non-peptidic small molecule, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] STAT3 is a critical transcription factor that is aberrantly activated in a wide range of human cancers and plays a pivotal role in tumor cell survival, proliferation, and invasion.[2][5] The therapeutic potential of this compound is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of this compound, summarizing available quantitative data, detailing relevant experimental protocols for permeability assessment, and visualizing the key pathways and workflows involved.
Mechanism of Action: The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT pathway is a principal signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[5][6][7][8] The process, as illustrated below, involves ligand binding, receptor dimerization, and the subsequent activation of receptor-associated JAKs. Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. This compound exerts its inhibitory effect by targeting the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1][2][3]
References
- 1. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
Foundational Research on Stattic's Specificity for STAT3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide), one of the first non-peptidic small molecules identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Given the critical role of STAT3 in oncology and inflammatory diseases, understanding the specificity of its inhibitors is paramount for accurate data interpretation and therapeutic development. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and explores the evolving understanding of this compound's mechanism and off-target effects.
Introduction: The Emergence of this compound
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like JAKs and Src, plays a pivotal role in gene expression related to cell proliferation, survival, and differentiation.[1][2] Its constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target.[3][4] this compound emerged from a high-throughput screen as a small molecule capable of inhibiting STAT3 function.[3][4] It was initially characterized as a selective inhibitor that targets the STAT3 SH2 domain, a crucial component for STAT3 dimerization and subsequent nuclear translocation.[3][5]
Mechanism of Action: Targeting the SH2 Domain
The canonical mechanism attributed to this compound is the disruption of STAT3 activation by binding to its Src Homology 2 (SH2) domain.[3] The SH2 domain is essential for the dimerization of two phosphorylated STAT3 monomers, a prerequisite for their translocation into the nucleus to act as a transcription factor.[1][2] this compound was shown to inhibit the function of the STAT3 SH2 domain irrespective of the protein's phosphorylation state in vitro.[3][5] This action prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of downstream genes involved in oncogenesis, such as cyclin D1, Bcl-xL, and survivin.[4]
Quantitative Analysis of this compound's Specificity
The initial characterization of this compound suggested a high degree of selectivity for STAT3 over other STAT family members, particularly STAT1. However, subsequent research and varying experimental contexts have provided a more nuanced picture. The following tables summarize the key quantitative data regarding this compound's potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein/Process | Assay Type | Reported IC50 | Reference |
| STAT3 SH2 Domain Binding | Fluorescence Polarization (FP) | 5.1 µM | [4][5][6] |
| STAT3 DNA Binding | ELISA (recombinant protein) | 1.27 ± 0.38 µM | [7] |
| STAT1 SH2 Domain Binding | Fluorescence Polarization (FP) | Weaker inhibition than STAT3 | [5][6] |
| STAT5b SH2 Domain Binding | Fluorescence Polarization (FP) | Inhibitory effect noted | [5] |
| Lck SH2 Domain Binding | Fluorescence Polarization (FP) | Very weak effect | [5] |
| JAK1, JAK2, c-Src Phosphorylation | Western Blot (cellular) | Little to no effect | [5] |
Table 2: Cellular Effects and Cytotoxicity of this compound
| Cell Line | STAT3 Status | Assay Type | Reported EC50 | Reference |
| MDA-MB-231 (Breast Cancer) | Proficient | MTT Assay (Viability) | 5.5 µM | [1] |
| PC3 (Prostate Cancer) | Deficient | MTT Assay (Viability) | 1.7 µM | [1] |
Note: The lower EC50 value in STAT3-deficient cells suggests that this compound's cytotoxic effects can be mediated through STAT3-independent mechanisms.
Core Experimental Protocols
The determination of this compound's specificity relies on a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments cited in foundational studies.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay quantitatively measures the binding of a small molecule inhibitor to the SH2 domain of a STAT protein.
-
Principle: A small, fluorescein-labeled phosphopeptide derived from a STAT3-binding receptor (e.g., gp130) is used as a probe.[5] In solution, this probe tumbles rapidly, resulting in low fluorescence polarization. When the larger STAT3 protein binds to the probe via its SH2 domain, the tumbling slows significantly, increasing the polarization value. An inhibitor like this compound competes with the probe for binding to the SH2 domain, displacing it and causing a decrease in fluorescence polarization.
-
Protocol Outline:
-
Reagents: Purified recombinant STAT3 SH2 domain protein, fluorescein-labeled phosphopeptide probe (e.g., F-GYLPQTV-NH2), assay buffer (e.g., 10 mM HEPES, 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40), and this compound dissolved in DMSO.
-
Procedure:
-
A fixed concentration of the STAT3 protein and the fluorescent probe are incubated together in a 96- or 384-well black plate to establish a baseline high-polarization signal.
-
Serial dilutions of this compound (or other test compounds) are added to the wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in polarization is plotted against the inhibitor concentration. The IC50 value is calculated as the concentration of this compound required to displace 50% of the bound probe.
-
Specificity Determination: The assay is repeated using the SH2 domains of other proteins, such as STAT1, STAT5, or Lck, to determine comparative IC50 values.[5]
-
STAT3-DNA Binding ELISA
This assay measures the ability of activated STAT3 to bind to its consensus DNA sequence and the capacity of an inhibitor to block this interaction.
-
Principle: A 96-well plate is coated with a double-stranded DNA oligonucleotide containing the specific STAT3 binding site (e.g., 5’-TTCCCGGAA-3’).[8] Nuclear extracts containing activated STAT3 are added to the wells. The bound STAT3 is then detected using a primary antibody specific to STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, which generates a colorimetric signal.[8]
-
Protocol Outline:
-
Nuclear Extract Preparation: Cells are stimulated with a cytokine (e.g., IL-6) to induce STAT3 activation. Nuclear proteins are then isolated using a cell lysis and fractionation protocol.
-
ELISA Procedure:
-
The DNA-coated plate is incubated with the prepared nuclear extracts in the presence of varying concentrations of this compound.
-
After incubation and washing steps to remove unbound protein, a primary antibody against STAT3 is added.
-
Following another wash, an HRP-conjugated secondary antibody is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to develop a colorimetric signal, which is read at OD 450 nm.[8]
-
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. The IC50 is calculated from the dose-response curve.
-
Western Blot for STAT3 Phosphorylation
This is a standard cell-based assay to assess the activation state of STAT3 and the effect of an inhibitor.
-
Principle: Western blotting uses antibodies to detect the levels of specific proteins in a cell lysate. To assess STAT3 activation, an antibody specific to STAT3 phosphorylated at tyrosine 705 (p-STAT3 Y705) is used.
-
Protocol Outline:
-
Cell Treatment: STAT3-dependent cancer cells (e.g., MDA-MB-231) are treated with various concentrations of this compound for a defined period, often including a cytokine stimulation step (e.g., IL-6) to ensure a robust p-STAT3 signal.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against p-STAT3 (Y705).
-
To ensure equal protein loading, the membrane is also probed with an antibody for total STAT3 and a housekeeping protein like β-actin or GAPDH.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-STAT3 band is quantified and normalized to total STAT3 or the loading control.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound's specificity.
Caption: The canonical JAK-STAT3 signaling pathway and this compound's inhibitory action.
Caption: A typical experimental workflow for determining inhibitor specificity.
Caption: Logic diagram for identifying STAT3-independent off-target effects.
Re-evaluation: STAT3-Independent and Off-Target Effects
While this compound was foundational, it is now widely recognized as a polypharmacological agent with significant STAT3-independent effects.[1] Compelling studies using STAT3-deficient cell lines, such as the PC3 prostate cancer line, have shown that this compound can induce cytotoxicity, promote autophagy, and alter gene expression in the complete absence of its intended target.[1][9]
One of the most prominent off-target mechanisms identified is the reduction of histone acetylation.[1][9] this compound was found to attenuate histone H3 and H4 acetylation in both STAT3-proficient and STAT3-deficient cells, suggesting it may directly or indirectly inhibit histone acetyltransferases (HATs) or activate histone deacetylases (HDACs).[1] These epigenetic modifications have profound effects on gene expression, complicating the interpretation of results where this compound is used as a sole tool to implicate STAT3.[1][9]
Conclusion
This compound was a landmark discovery in the development of small-molecule STAT3 inhibitors and remains a valuable tool for cancer research. Foundational studies established its ability to inhibit the STAT3 SH2 domain with an in vitro IC50 of approximately 5.1 µM and with selectivity over some related proteins.[5][6] However, the technical evidence now clearly indicates that this compound is not strictly specific to STAT3. It exerts significant biological effects, including cytotoxicity and epigenetic modifications, through STAT3-independent pathways.[1][9] For drug development professionals and researchers, this underscores a critical principle: results obtained using this compound should be interpreted with caution and validated with complementary, more specific genetic approaches (e.g., siRNA, CRISPR) to definitively attribute a biological function to STAT3.
References
- 1. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Transcription Factor Assay Kit (Colorimetric) (ab207229) | Abcam [abcam.com]
- 9. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stattic in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Stattic, a non-peptidic small molecule, is a widely utilized inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by selectively targeting the SH2 domain of STAT3, thereby preventing its activation, dimerization, and subsequent nuclear translocation.[2][3][4] This inhibitory action makes this compound a valuable tool for studying STAT3-mediated signaling pathways implicated in various cellular processes, including proliferation, survival, and inflammation, and for investigating its therapeutic potential in diseases such as cancer.[3][5]
Data Presentation
Quantitative Solubility Data for this compound
The solubility of this compound in commonly used solvents for cell culture applications is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 10.56 | 50 |
| Ethanol | 1 | ~4.7 |
Data sourced from multiple suppliers and may vary slightly based on the specific lot and purity of the compound.[4]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO.
Materials:
-
This compound powder (Molecular Weight: 211.19 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 1 mL stock solution of 10 mM, weigh out 2.11 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.11 mg of this compound.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for a short period may aid in dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[4]
Dilution of this compound Stock Solution to Working Concentrations
This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound to be used in the experiment. Common working concentrations range from 1 µM to 10 µM.[3][6]
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in the total volume of cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Serial Dilution (Recommended): For lower final concentrations, it is recommended to perform a serial dilution of the stock solution in cell culture medium to ensure accuracy.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.[3] For instance, if the final this compound concentration requires a 1:1000 dilution of the DMSO stock, the vehicle control should contain 0.1% DMSO.
-
Addition to Cells: Add the diluted this compound or vehicle control to your cell cultures and incubate for the desired duration.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
Stattic: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Stattic, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), for in vitro research. This document outlines the optimal working concentrations, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3.[1] It functions by targeting the SH2 domain of STAT3, a critical component for its dimerization and subsequent transcriptional activity.[1][2] Due to the constitutive activation of the STAT3 signaling pathway in numerous cancer cell lines and human tumors, this compound has become a valuable tool for studying STAT3-dependent cellular processes and as a potential therapeutic agent.[1]
Mechanism of Action: STAT3 Signaling Pathway
The STAT3 signaling pathway is a crucial regulator of cell growth, differentiation, and survival.[3] It is typically activated by cytokines and growth factors. Upon activation, STAT3 is phosphorylated, forms dimers, and translocates to the nucleus to regulate the transcription of target genes. This compound disrupts this cascade by binding to the STAT3 SH2 domain, preventing its dimerization and downstream signaling.[1]
Quantitative Data Summary
The optimal working concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| Hep G2 | Hepatocellular Carcinoma | 2.94 | 48 h | CCK-8 |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 | 48 h | CCK-8 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | 48 h | CCK-8 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | 24 h | CCK-8 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | 24 h | CCK-8 |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | 24 h | MTT |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | 24 h | MTT |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | 24 h | MTT |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | 24 h | MTT |
| Cell-free assay | N/A | 5.1 | N/A | Fluorescence Polarization[4] |
Table 2: Effective Concentrations of this compound for STAT3 Inhibition
| Cell Line | Treatment Condition | This compound Concentration (µM) | Incubation Time | Effect |
| NPC cell lines | - | 10 | 2 h | Significant inhibition of STAT3 phosphorylation |
| HepG2 | IL-6 stimulation | 20 | 1 h pre-incubation | Blockage of IL-6-induced STAT3 activation |
| Jurkat | hIFN-α1 treatment | 10 | 2 h pre-incubation | Inhibition of p-STAT3 (Tyr705)[5] |
| CCRF-CEM | - | 1.25, 2.5, 5 | 24 h | Dose-dependent inhibition of p-STAT3 |
| Jurkat | - | 1.25, 2.5, 5 | 24 h | Dose-dependent inhibition of p-STAT3 |
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the general steps to determine the optimal working concentration of this compound for a specific cell line and experimental endpoint.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 40 mM stock solution, reconstitute 10 mg of this compound powder in 1.18 ml of DMSO.[5]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze/thaw cycles.[5]
Protocol for Cell Viability Assay (CCK-8)
This protocol is adapted for determining the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cell suspension (100 µL/well) into a 96-well plate at a density of approximately 5000 cells/well.
-
Pre-incubate the plate for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO2).[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.625, 1.25, 2.5, 5, and 10 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the this compound dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol for Western Blotting of Phospho-STAT3
This protocol is designed to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2, 8, 16, or 24 hours).[8]
-
If applicable, stimulate the cells with an appropriate agonist (e.g., IL-6, IFN-α) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phosphoproteins, BSA is generally preferred over milk to reduce background.[9]
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (for Total STAT3):
-
The same membrane can be stripped and re-probed with an antibody against total STAT3 to normalize the phospho-STAT3 signal. Alternatively, run a parallel gel for total STAT3.
-
Protocol for Nuclear and Cytoplasmic Fractionation
To investigate the effect of this compound on the nuclear translocation of STAT3, cellular fractions can be isolated.
Materials:
-
Treated and untreated cells
-
Hypotonic buffer (for cytoplasmic extraction)
-
Nuclear extraction buffer
-
Dounce homogenizer or syringe with a fine-gauge needle
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Harvest the treated and untreated cells and wash them with ice-cold PBS.
-
Centrifuge to obtain a cell pellet.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a fine-gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer and incubate on ice with intermittent vortexing.
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.
-
-
Analysis:
-
Analyze the protein content of both the cytoplasmic and nuclear fractions by Western blotting for STAT3 to assess its subcellular localization.
-
Concluding Remarks
The optimal working concentration of this compound is a critical parameter for obtaining reliable and reproducible in vitro results. It is imperative to empirically determine this concentration for each cell line and experimental setup. The protocols provided herein offer a robust framework for such determinations and for investigating the multifaceted effects of STAT3 inhibition. Researchers should always include appropriate controls and perform dose-response and time-course experiments to validate their findings.
References
- 1. Immunoprecipitation and glutathionylation of STAT3 [bio-protocol.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Stattic Treatment of Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor implicated in various cellular processes, including proliferation, survival, and differentiation.[1] In numerous malignancies, including breast cancer, STAT3 is constitutively activated, promoting tumor growth and progression.[2][3][4] Stattic, a nonpeptidic small molecule, has been identified as an inhibitor of STAT3, targeting its SH2 domain to prevent dimerization and nuclear translocation.[2][3][5] These application notes provide detailed protocols for utilizing this compound to treat breast cancer cells in vitro, summarizing key quantitative data and outlining the underlying signaling pathways. While this compound is widely used as a specific STAT3 inhibitor, it is important to note that some studies suggest it can also exert STAT3-independent effects, such as reducing histone acetylation.[6]
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Triple-Negative | 5.5 | MTT | [6] |
| SUM149 | Triple-Negative Inflammatory | Not explicitly stated, but sensitive | MTT | [6] |
| 4T1 | Murine Triple-Negative | 10.23 - 18.96 | Proliferation Assay | [7] |
| MCF7-HER2 | HER2-Overexpressing, ER-Positive | ~5 | Cell Survival Assay | [8][9] |
| MDA-MB-435S | STAT3-dependent | Not explicitly quantified, but sensitive | Apoptosis Assay | [5] |
Table 2: Effects of this compound on Cellular Processes in Breast Cancer Cells
| Cell Line | Concentration (µM) | Effect | Assay | Reference |
| MDA-MB-231 | 10 | Induction of apoptosis | Flow Cytometry (Sub-G1 peak) | [5] |
| MDA-MB-435S | 10 | Induction of apoptosis | Flow Cytometry (Sub-G1 peak), TUNEL assay | [5] |
| MCF7-HER2 | 5 | Abolished pSTAT3, Sox-2, Oct-4, and slug expression | Western Blot | [8][9] |
| MCF7-HER2 | 5 | Downregulation of vimentin and slug, upregulation of E-cadherin | Western Blot | [8] |
| SUM149 | 10 | Attenuated romidepsin-mediated histone acetylation | Western Blot | [6] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (6-Nitrobenzo[b]thiophene 1,1-dioxide)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture breast cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Once cells reach 70-80% confluency, detach them using trypsin-EDTA and seed into appropriate plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. A vehicle control using the same concentration of DMSO should be prepared.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following this compound treatment, add 20 µL of MTT solution to each well of the 96-well plate.[6]
-
Incubate the plate for 30 minutes to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[6]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway by preventing the dimerization of phosphorylated STAT3.
Caption: General experimental workflow for evaluating the effects of this compound on breast cancer cells.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 activation in HER2-overexpressing breast cancer promotes epithelial-mesenchymal transition and cancer stem cell traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 activation in HER2-overexpressing breast cancer promotes epithelial-mesenchymal transition and cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using Stattic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stattic, a non-peptidic small molecule, is widely recognized as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is constitutively activated in a wide array of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. Inhibition of the STAT3 signaling pathway is, therefore, a promising strategy for cancer therapy. This compound disrupts the function of the STAT3 SH2 domain, thereby inhibiting STAT3 phosphorylation, dimerization, and nuclear translocation.[1][2]
These application notes provide detailed protocols and summarize key data for the use of this compound in in vivo animal studies, with a focus on xenograft cancer models.
Mechanism of Action and Important Considerations
This compound is reported to selectively inhibit the activation of STAT3, preventing its downstream signaling cascades that contribute to tumorigenesis.[2] However, researchers should be aware of potential off-target effects. Some studies suggest that the anti-cancer effects of this compound may, in some contexts, be independent of STAT3 inhibition.[3][4] For instance, this compound has been shown to decrease histone acetylation independently of STAT3.[4] Therefore, it is crucial to include appropriate controls and validation experiments to confirm the mechanism of action in your specific model.
Data on In Vivo Efficacy of this compound
The following tables summarize quantitative data from various in vivo studies that have utilized this compound to assess its anti-tumor efficacy.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose and Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Nude mice with CCRF-CEM xenografts | 15 and 30 mg/kg, intraperitoneal (i.p.) | Three times a week for 22 days | Significant and dose-dependent reduction in tumor volume. The 30 mg/kg dose showed the greatest effect.[5] | [5] |
| Prostate Cancer | Athymic nude mice with PC3M-1E8 xenografts | Not Specified | Not Specified | Strong growth inhibition.[6] | [6] |
| Prostate Cancer (Patient-Derived Xenograft) | Athymic nude mice with PCa212 and PCa255 xenografts | Not Specified | Not Specified | Significant decrease in tumor volume (Tumor Growth Inhibition varied from 47% to 28%). | [6] |
| Cervical Cancer | Nude mice with CaSki xenografts | Not Specified | Starting on day 15 after implantation | Slower tumor growth compared to control.[3] | [3] |
| Nasopharyngeal Carcinoma | Not Specified | Not Specified | Not Specified | Sensitized NPC cells to cisplatin and ionizing radiation.[1] | [1] |
Table 2: In Vivo Inhibition of STAT3 Phosphorylation by this compound
| Cancer Type | Animal Model | This compound Dose and Route | Key Findings | Reference |
| Prostate Cancer (Patient-Derived Xenograft) | Athymic nude mice | Not Specified | Greatly decreased levels of pSTAT3 protein in tumor tissues. | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Nude mice with CCRF-CEM xenografts | 15 and 30 mg/kg, i.p. | Dose-dependent reduction in p-STAT3 levels in tumor lysates. | [5] |
Table 3: Reported In Vivo Toxicity of this compound
| Animal Model | This compound Dose and Route | Observed Toxicity | Reference |
| Nude mice with CaSki xenografts | Not Specified | No difference in mouse body weight between treated and control groups.[3] | [3] |
| Nude mice with T-ALL xenografts | 15 and 30 mg/kg, i.p. | No significant weight loss or other signs of toxicity were reported.[7] | [7] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound (powder)
-
Vehicle for solubilization (e.g., DMSO, olive oil, or a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[8])
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: House animals in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization.
-
Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: When tumors reach the desired average size, randomize the mice into treatment and control groups.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For administration, dilute the stock solution to the final desired concentration with a vehicle. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used for a final concentration of 1.06 mg/mL.[8] Another option is a mixture of DMSO and olive oil (e.g., 1:19 ratio).
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule. The control group should receive the vehicle alone.
-
-
Monitoring:
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histological examination.
-
Collect other organs (e.g., liver, kidney, spleen) for toxicity assessment if required.
-
Protocol 2: Assessment of STAT3 Phosphorylation in Tumor Tissue by Western Blot
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To assess total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantification: Densitometric analysis of the bands can be performed using imaging software (e.g., ImageJ) to quantify the relative levels of p-STAT3, normalized to total STAT3 and the loading control.[12]
Visualizations
STAT3 Signaling Pathway
References
- 1. Stat3 Inhibitor this compound Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.math.duke.edu [sites.math.duke.edu]
- 3. A Novel Biological Activity of the STAT3 Inhibitor this compound in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumen.luc.edu [lumen.luc.edu]
- 8. This compound | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 9. Statistical Analysis of Rodent Body Weight Data is Robust to Departures from Normality in Historical National Toxicology Program Studies Dated 1980-2013 — Journal of Young Investigators [jyi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Stattic Administration in Mouse Models
Introduction
Stattic is a potent, non-peptidic small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by selectively targeting the SH2 domain of STAT3, which prevents its dimerization, activation, and subsequent nuclear translocation.[1][2] Due to the critical role of the STAT3 signaling pathway in cell proliferation, survival, and inflammation, this compound has become a valuable tool for preclinical research in various disease models.[1][3][4] These notes provide an overview of this compound administration and dosage strategies commonly employed in mouse models for cancer, inflammation, and autoimmune disease research.
Mechanism of Action
The Janus kinase (JAK)-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors. Upon ligand binding to a receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STAT3 is recruited, phosphorylated by JAKs, and then forms homodimers. These dimers translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in processes like cell cycle progression, apoptosis, and inflammation. This compound exerts its inhibitory effect by binding to the STAT3 SH2 domain, thereby blocking the phosphorylation, dimerization, and nuclear translocation necessary for its function as a transcription factor.[1][2]
Quantitative Data Summary
The following tables summarize the administration and dosage of this compound across various published mouse model studies.
Table 1: this compound Administration in Oncology Mouse Models
| Mouse Model Type | Cancer Type | Administration Route | Dosage | Dosing Frequency | Vehicle | Key Findings |
| Xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Intraperitoneal (i.p.) | 7.5, 15, 30 mg/kg | 3 times a week | DMSO (final concentration 0.75-3%) | Dose-dependent inhibition of tumor growth, with the 30 mg/kg dose showing the greatest effect.[1][3] |
| Orthotopic Xenograft | Head and Neck Squamous Cell Carcinoma (HNSCC) | Oral Gavage (p.o.) | 50 mg/kg | 5 days a week for 4 weeks | Not specified | Reduced tumor growth and decreased STAT3 phosphorylation in tumor lysates.[2] |
| Xenograft | Pancreatic Adenocarcinoma (PANC-1) | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 4 weeks | Not specified | Inhibited pancreatic cancer growth by inactivating STAT3.[5] |
Table 2: this compound Administration in Inflammation and Autoimmune Disease Mouse Models
| Mouse Model Type | Disease Model | Administration Route | Dosage | Dosing Frequency | Vehicle | Key Findings |
| BALB/c | Acute Liver Injury (LPS/D-GalN) | Intraperitoneal (i.p.) | 5 mg/kg | Single dose 0.5h prior to injury induction | DMSO:Olive Oil (1:19) | Mitigated hepatic damage, reduced inflammation (TNF-α, IL-6), and suppressed hepatocyte apoptosis.[4][5] |
| SKG Mice | Rheumatoid Arthritis-Interstitial Lung Disease (RA-ILD) | Oral Gavage (p.o.) | 25 mg/kg or 60 mg/kg | Daily for 6 weeks | Normal Saline | Ameliorated joint swelling, pulmonary fibrosis, and inflammation.[6] |
| MRL/lpr Mice | Lupus Nephritis | Intraperitoneal (i.p.) | 10 mg/kg | 3 times per week for 2 weeks | DMSO diluted in sterile 1x PBS | Decreased glomerulonephritis and attenuated lymphoaccumulation. A 25 mg/kg dose resulted in toxicity.[7] |
| C57BL/6 | Postherpetic Neuralgia (PHN) | Subcutaneous (s.c.) | Not specified | Not specified | Not specified | Alleviated neuropathic pain and reduced inflammation in the dorsal root ganglion.[8] |
| SJL/J Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | After disease onset | Not specified | Ameliorated clinical symptoms and reduced autoinflammation.[9] |
| Endometriosis Model | Endometriosis | Oral Gavage (p.o.) | 80 mg/kg | 3 times per week | Phosphate-Buffered Saline (PBS) | Significantly reduced the area of endometriosis-like lesions after 2-3 weeks of treatment.[10] |
Visualizations
Caption: STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for in vivo this compound administration studies.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Olive Oil, Normal Saline (0.9% NaCl), or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve solutions)
Procedure:
-
Solubilization in DMSO: this compound is poorly soluble in aqueous solutions but is soluble in DMSO.[2]
-
Calculate the required amount of this compound and DMSO to create a concentrated stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of sterile DMSO.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can aid dissolution.
-
Note: Prepare this stock solution fresh before each use.[5] Do not store for long periods.[2]
-
-
Dilution in Vehicle for Injection: The final injection volume for a mouse is typically 100-200 µL.[11] The DMSO stock must be diluted in a suitable vehicle to achieve the final desired dose and to minimize DMSO toxicity.
-
For Intraperitoneal (i.p.) Injection:
-
A common vehicle is a mixture of DMSO and an oil (e.g., olive oil) or an aqueous buffer like PBS.[4][7]
-
Example Dilution (for a 5 mg/kg dose in a 20g mouse):
-
Required dose: 5 mg/kg * 0.02 kg = 0.1 mg of this compound.
-
From a 10 mg/mL DMSO stock, this requires 10 µL of the stock solution.
-
For a vehicle of DMSO:Olive Oil (1:19), as used in some studies, mix 5 µL of the DMSO stock with 95 µL of sterile olive oil to get a final injection volume of 100 µL.[4] Ensure the final DMSO concentration is as low as possible.
-
-
-
For Oral Gavage (p.o.) Administration:
-
This compound can be suspended in aqueous vehicles like normal saline or PBS for oral administration.[6]
-
Example Dilution (for a 25 mg/kg dose in a 20g mouse):
-
Required dose: 25 mg/kg * 0.02 kg = 0.5 mg of this compound.
-
From a 10 mg/mL DMSO stock, this requires 50 µL of the stock solution.
-
Add the 50 µL of DMSO stock to 150 µL of sterile normal saline for a final volume of 200 µL. Vortex well to create a uniform suspension immediately before gavage.
-
-
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
Prepared this compound injection solution
-
Sterile 1 mL syringe
-
Sterile 26-28 gauge needle[11]
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Securely restrain the mouse using an approved technique. One common method is to scruff the mouse by grasping the loose skin over the shoulders. Turn the mouse to expose its ventral side (abdomen), tilting the head slightly downward. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[11][12][13]
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[14]
-
Disinfection: Swab the injection site with 70% ethanol.[12][13]
-
Needle Insertion: With the needle bevel facing up, insert it at a 30-45 degree angle into the identified injection site. Insert the needle just deep enough to penetrate the abdominal wall (approximately 0.5 cm).[11][15]
-
Aspiration: Gently pull back the plunger to aspirate. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If you aspirate urine (yellowish fluid) or intestinal contents (brownish/greenish fluid), withdraw the needle, discard the syringe, and re-attempt with fresh material on the opposite side. If you aspirate blood, withdraw and apply gentle pressure; reinject on the contralateral side after ensuring bleeding has stopped.[11][12]
-
Injection: Once proper needle placement is confirmed, inject the solution smoothly and steadily. The maximum recommended injection volume is typically 10 µL per gram of body weight (e.g., 200 µL for a 20g mouse).[11]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, pain, or adverse reaction.[11]
Protocol 3: Oral Gavage (p.o.) Administration of this compound in Mice
Materials:
-
Prepared this compound suspension
-
Sterile 1 mL syringe
-
Flexible or rigid feeding needle (gavage needle), typically 20-22 gauge for adult mice.
Procedure:
-
Measure Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. This ensures the needle reaches the stomach without causing perforation.
-
Animal Restraint: Securely restrain the mouse by the scruff, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus. Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reposition.
-
Confirm Placement: Ensure the needle has entered the esophagus and not the trachea. The mouse should not show signs of respiratory distress.
-
Administration: Once the needle is in the stomach (at the pre-measured depth), administer the this compound suspension slowly and steadily.
-
Withdrawal and Monitoring: Withdraw the gavage needle smoothly in one motion. Return the mouse to its cage and monitor for any signs of distress, such as coughing, choking, or discomfort.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates acute hepatic damage induced by LPS/d-galactosamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. This compound alleviates pulmonary fibrosis in a mouse model of rheumatoid arthritis–relevant interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transducer and Activator of Transcription (STAT) 3 Inhibition Delays The Onset Of Lupus Nephritis In MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous administration of this compound alleviates neuropathic pain by relieving inflammation in a mouse model of postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of STAT3 by this compound Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of STAT Inhibitors in Mouse Models of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Immunofluorescence Staining Following Stattic Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence (IF) to visualize and quantify changes in protein localization and expression, particularly of STAT3, following treatment with Stattic, a potent STAT3 inhibitor.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] In many cancers, STAT3 is constitutively activated, promoting tumor growth and survival.[3][4] this compound is a small molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.[1][5] Immunofluorescence is a powerful technique to study the subcellular localization and expression levels of proteins. This protocol provides a detailed method to assess the efficacy of this compound treatment by visualizing the inhibition of STAT3 nuclear translocation.
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound, demonstrating its effects on cell viability, apoptosis, and STAT3 activity.
| Cell Line | Treatment | Concentration | Time (h) | Observed Effect | Measurement Method | Reference |
| CCRF-CEM (T-ALL) | This compound | 1.25 - 10 µM | 24 | Dose-dependent reduction in cell viability (IC50 = 3.188 µM) | CCK-8 assay | [1] |
| Jurkat (T-ALL) | This compound | 2.5 - 10 µM | 24 | Dose-dependent reduction in cell viability (IC50 = 4.89 µM) | CCK-8 assay | [1] |
| CCRF-CEM (T-ALL) | This compound | 5 µM | 24 | Significant increase in early and late apoptotic cells | Annexin V/PI staining | [1] |
| HNSCC Xenografts | This compound | - | - | 3.67 ± 0.34 fold increase in apoptosis | TUNEL assay | [6] |
| B16F10 (Melanoma) | This compound + Doxorubicin | 1.5 µM (this compound), 7 nM (DOX) | 48 | Synergistic reduction in cell viability (CI = 0.82) | MTT assay | [7] |
| CT26 (Colon Carcinoma) | This compound + Doxorubicin | - | 48 | Synergistic antitumor effects (CI = 0.87) | MTT assay | [7] |
| SNU387 & SNU398 (HCC) | LLL12 (STAT3 inhibitor) | 5 µM | 24 | Decreased nuclear p-STAT3 | Immunofluorescence | [8] |
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT3 signaling pathway and the inhibitory action of this compound. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor. This compound inhibits this pathway by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent downstream events.[2][9]
Experimental Protocols
Immunofluorescence Protocol for Assessing STAT3 Nuclear Translocation after this compound Treatment
This protocol is designed for cultured cells grown on coverslips.
Materials and Reagents:
-
Cells of interest cultured on sterile glass coverslips
-
This compound (or other STAT3 inhibitor)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), 1X
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS with 0.1% Tween-20
-
Primary Antibody: Rabbit anti-STAT3 or anti-phospho-STAT3 (Tyr705) antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope slides
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control (DMSO) group.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with 1X PBS.
-
Add 4% PFA in PBS to each well to cover the coverslips.
-
Incubate for 10-15 minutes at room temperature.[10]
-
Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well to cover the coverslips.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-STAT3 or anti-pSTAT3) to the recommended concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Add the diluted secondary antibody to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
During the last wash, add DAPI to the PBST to a final concentration of 1 µg/mL to stain the nuclei.
-
Incubate for 5 minutes at room temperature.
-
-
Mounting:
-
Briefly rinse the coverslips with PBS to remove excess DAPI.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the vehicle-treated and this compound-treated cells using identical settings for laser power, gain, and exposure time.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of STAT3 using image analysis software (e.g., ImageJ, CellProfiler) to determine the effect of this compound on STAT3 nuclear translocation. The ratio of nuclear to cytoplasmic fluorescence can be calculated for a quantitative comparison.[11][12]
-
Concluding Remarks
This protocol provides a robust framework for utilizing immunofluorescence to study the effects of this compound on STAT3 signaling. Optimization of antibody concentrations, incubation times, and fixation/permeabilization conditions may be necessary for specific cell types and experimental setups. Careful execution of this protocol will enable researchers to generate high-quality imaging data to elucidate the mechanism of action of STAT3 inhibitors and their potential as therapeutic agents.
References
- 1. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 Inhibits Growth and Enhances Radiosensitivity in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitory this compound enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with Stattic, a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and is frequently associated with tumor progression, metastasis, and resistance to conventional therapies.[2][3] Stattic is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain.[1][2][4] By blocking STAT3 function, this compound can suppress the expression of downstream pro-survival genes, leading to inhibited cell growth and induction of apoptosis.[2]
The development of chemoresistance remains a significant obstacle in cancer treatment.[5] Combining conventional chemotherapy agents with targeted therapies that disrupt resistance pathways is a promising strategy. This compound has been shown to enhance the anti-tumor effects of various chemotherapy drugs, including doxorubicin, cisplatin, and paclitaxel, by sensitizing cancer cells to their cytotoxic effects.[1][6][7] These application notes provide a summary of the synergistic effects observed when combining this compound with other chemotherapeutics and offer detailed protocols for key experiments to evaluate such combinations.
Mechanism of Action: this compound and STAT3 Signaling
The STAT3 signaling pathway is typically activated by upstream cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs).[2] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, including anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1.[2] this compound disrupts this cascade by binding to the STAT3 SH2 domain, preventing its dimerization and subsequent nuclear functions. When used in combination with a DNA-damaging agent like doxorubicin, this compound's inhibition of the pro-survival STAT3 pathway leads to a more pronounced apoptotic response.
Caption: STAT3 signaling pathway and points of inhibition by this compound.
Quantitative Data Summary: this compound in Combination Therapy
The synergistic effects of combining this compound with conventional chemotherapy have been quantified across various cancer cell lines. The Combination Index (CI), where CI < 1 indicates synergy, is a common metric.
Table 1: this compound and Doxorubicin Combination
| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Doxorubicin) | Combination Index (CI) | Key Outcomes | Reference |
|---|
| ZR-75-1 | Breast Cancer | 3.5 ± 0.28 µM | 2.5 ± 0.18 µM | 0.72 | >50% decrease in proliferation; 2-fold increase in apoptosis; Decreased Bcl-2, increased Bax. |[6] |
Table 2: this compound and Docetaxel Combination
| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Docetaxel) | Combination Index (CI) | Key Outcomes | Reference |
|---|
| DU145 | Prostate Cancer | 4.6 ± 0.8 µM | 3.7 ± 0.9 nM | Not Reported | Synergistic cytotoxicity; Increased Bax/Bcl-2 mRNA ratio. |[8] |
Table 3: this compound Analogs/Other STAT3 Inhibitors with Chemotherapy
| Inhibitor | Chemotherapy | Cell Lines | Cancer Type | Key Outcomes | Reference |
|---|---|---|---|---|---|
| BBI608 | Paclitaxel | SKOV3, A2780 | Ovarian | Synergistic growth inhibition; Increased apoptosis; Decreased pSTAT3 and Bcl-2. | [9] |
| LLL12 | Cisplatin | A2780, SKOV3, CAOV-3, OVCAR5 | Ovarian | Greater inhibition of cell viability and migration compared to monotherapy. | [7] |
| LLL12 | Paclitaxel | A2780, SKOV3, CAOV-3, OVCAR5 | Ovarian | Greater inhibition of cell viability and migration compared to monotherapy. | [7] |
| this compound | Cisplatin | CNE-1, CNE-2 | Nasopharyngeal | Enhanced chemosensitivity by preventing proliferation and inducing apoptosis. |[2] |
Experimental Protocols & Workflows
In Vitro Synergy Assessment Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and a chemotherapy agent in vitro.
Caption: General workflow for in vitro evaluation of combination therapy.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the effect of drug combinations on cell proliferation and viability.[10][11][12]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and chemotherapy drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination at a constant ratio. Remove the medium from the wells and add 100 µL of medium containing the drug treatments. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[13] Afterwards, carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals. Mix gently.[13]
-
For MTS: Add 20 µL of the MTS reagent directly to each well and incubate for 1-4 hours.[11]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[11][13]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[14]
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
6-well cell culture plates
-
Treated cells (from a parallel experiment to the viability assay)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, and the combination at relevant concentrations (e.g., their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspensions at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for STAT3 Pathway Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins in the STAT3 signaling pathway.[18][19]
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling with Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-STAT3) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] Re-probe the membrane with other antibodies (e.g., total STAT3, GAPDH for loading control) as needed.
In Vivo Xenograft Model Workflow
Animal models are crucial for validating in vitro findings and assessing the therapeutic efficacy of a drug combination in a physiological context.
Caption: Workflow for an in vivo xenograft study of combination therapy.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing and treating tumor xenografts in mice to evaluate combination therapy.[21][22][23]
Materials:
-
Immunodeficient mice (e.g., nu/nu or NSG)
-
Cancer cell line suspension in PBS or Matrigel
-
This compound and chemotherapy drug formulations for in vivo use
-
Calipers for tumor measurement
-
Anesthesia and surgical tools for tumor excision
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy drug alone
-
Group 4: this compound + Chemotherapy drug
-
-
Drug Administration: Administer the treatments according to a predetermined schedule, dose, and route (e.g., intraperitoneal injection, oral gavage). Dosages should be based on prior studies or pilot experiments.[21]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²). Monitor mouse body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a set duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement (e.g., decreased p-STAT3). Compare the tumor growth curves between the different treatment groups to assess efficacy.
Conclusion
The inhibition of the STAT3 pathway by this compound presents a powerful strategy to overcome chemoresistance and enhance the efficacy of standard chemotherapeutic agents. The synergistic interactions observed in preclinical models, characterized by increased apoptosis and reduced cell proliferation, provide a strong rationale for the continued investigation of this compound and other STAT3 inhibitors in combination therapy settings. The protocols detailed herein offer a robust framework for researchers to systematically evaluate these combinations, from initial in vitro screening to in vivo validation, ultimately paving the way for more effective cancer treatment strategies.
References
- 1. youtube.com [youtube.com]
- 2. Stat3 Inhibitor this compound Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant therapy with this compound enriches the anti-proliferative effect of doxorubicin in human ZR-75-1 breast cancer cells via arresting cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule STAT3 inhibitor, LLL12, enhances cisplatin‑ and paclitaxel‑mediated inhibition of cell growth and migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Treatment with this compound and Docetaxel Alters the Bax/Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.3. Cell Viability Assay [bio-protocol.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]
- 21. Xenograft Models and In Vivo Therapies [bio-protocol.org]
- 22. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparing Stattic Stock Solution for Laboratory Use
Introduction
Stattic is a non-peptidic small molecule that functions as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It selectively targets the SH2 domain of STAT3, which is crucial for its activation, dimerization, and subsequent nuclear translocation.[2][3] By disrupting these processes, this compound effectively blocks STAT3-mediated gene transcription, which is involved in cellular processes like proliferation, apoptosis, and angiogenesis.[4][5] Due to its critical role in various signaling pathways, persistent activation of STAT3 is implicated in numerous cancers, making this compound a valuable tool for cancer research and drug development.[4][6] These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound.
This compound Chemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | [2] |
| Synonyms | STAT3 Inhibitor V | [2][7] |
| CAS Number | 19983-44-9 | [3][7] |
| Molecular Formula | C₈H₅NO₄S | [3][7] |
| Molecular Weight | 211.19 g/mol | [3][7] |
| Appearance | Powder | [3] |
| IC₅₀ | ~5.1 µM for STAT3 inhibition in cell-free assays | [1][7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL (~118 mM) | Recommended solvent for stock solutions. Sonication may be required. | [2][3][7] |
| Ethanol | ~1.1 mg/mL (~5.2 mM) | Sonication is recommended for complete dissolution. | [7] |
| DMF | ~25 mg/mL (~118 mM) | - | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL (~2.4 mM) | Limited solubility in aqueous solutions. | [2] |
Protocols for Solution Preparation and Storage
Accurate preparation of stock and working solutions is critical for reproducible experimental results.
2.1. Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
2.2. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
2.3. Protocol: Preparing a 50 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required. To prepare a 50 mM stock solution from 5 mg of this compound (MW: 211.19 g/mol ), use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.050 mol/L * 211.19 g/mol ) = 0.0004735 L = 473.5 µL*
Therefore, add 473.5 µL of DMSO to 5 mg of this compound powder.
-
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure full dissolution.[7]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | ≥ 2 years | [3] |
| In DMSO | -20°C | 1 month | [8] |
| In DMSO | -80°C | 6 months | [8] |
2.4. Protocol: Preparing a Working Solution
For cell-based assays, the stock solution must be diluted in cell culture medium to the final desired concentration (e.g., 5-20 µM).[7]
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium. For example, to make a 10 µM working solution in 10 mL of media from a 50 mM stock, you would perform a 1:5000 dilution by adding 2 µL of the stock solution to the 10 mL of media.
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mechanism of Action: Inhibition of STAT3 Signaling
This compound exerts its biological effects by directly interfering with the STAT3 signaling cascade. Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4][6] this compound binds to the STAT3 SH2 domain, preventing dimerization and halting the downstream signaling pathway.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Stattic not inhibiting STAT3 phosphorylation what to do
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Stattic, a commonly used STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-peptidic small molecule that selectively inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions by binding to the SH2 domain of STAT3, which is crucial for its activation, dimerization, and subsequent translocation into the nucleus to act as a transcription factor.[1][2][3] By preventing these steps, this compound effectively blocks the transcriptional activity of STAT3.
Q2: What are the known off-target effects of this compound?
While widely used as a STAT3 inhibitor, this compound has been reported to have significant off-target effects. Notably, it can reduce histone acetylation independently of its effect on STAT3.[3] this compound can also modulate the expression of certain genes in a STAT3-independent manner and has been observed to induce cell death even in cells that lack STAT3.[3] These off-target effects should be considered when interpreting experimental results.
Q3: What is the recommended working concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound are highly dependent on the cell line and the specific experimental conditions. However, a general starting point is a concentration range of 1 µM to 10 µM.[4][5] Some studies have used up to 20 µM for complete inhibition.[6] Treatment times can vary from a few hours (4-6 hours for maximal effect) to 24 hours or longer.[4][5] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated. For creating a stock solution, it is commonly reconstituted in DMSO to a concentration of 10-40 mM. Once in solution, it should be stored at -20°C and used within a few months to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q5: What are some alternative inhibitors if this compound is not effective?
If this compound does not yield the expected results, several other STAT3 inhibitors with different mechanisms of action can be considered. These include:
-
JAK inhibitors (e.g., Ruxolitinib, Tofacitinib): These inhibit the upstream Janus kinases that phosphorylate and activate STAT3.
-
SH2 Domain Inhibitors (e.g., S3I-201): Similar to this compound, these bind to the SH2 domain.
-
DNA-Binding Domain Inhibitors (e.g., Niclosamide): These prevent STAT3 from binding to DNA.[7]
-
Natural Compounds (e.g., Curcumin, Capsaicin): These have been shown to inhibit STAT3 activation through various mechanisms.[8]
Troubleshooting Guide: this compound Not Inhibiting STAT3 Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to inhibit STAT3 phosphorylation (p-STAT3).
Diagram: Troubleshooting Logic for this compound Ineffectiveness
Caption: A flowchart outlining the logical steps to troubleshoot the lack of p-STAT3 inhibition by this compound.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Verify this compound Concentration and Treatment Time | The concentration of this compound may be too low, or the treatment duration may be too short for your specific cell line. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM). Conduct a time-course experiment at the optimal concentration (e.g., 2, 4, 8, 16, 24 hours). |
| 2. Assess this compound Preparation and Storage | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The powder may have been improperly stored. | Prepare a fresh stock solution of this compound from a new or properly stored lyophilized powder. Ensure the DMSO used for reconstitution is of high quality and anhydrous. |
| 3. Evaluate Assay Performance | The Western blot or flow cytometry assay may not be optimized for detecting p-STAT3, or there could be issues with antibody quality. | Ensure you are using a validated antibody specific for phosphorylated STAT3 (Tyr705). Include positive and negative controls in your assay. For Western blotting, use phosphatase inhibitors in your lysis buffer. |
| 4. Consider Alternative STAT3 Activation Pathways | STAT3 can be activated by pathways other than the canonical JAK pathway, such as through receptor tyrosine kinases (e.g., EGFR) or non-receptor tyrosine kinases (e.g., Src).[9][10] this compound may be less effective against these non-canonical activation pathways. | Investigate the upstream signaling pathways active in your cell line. Consider co-treatment with inhibitors of other relevant pathways to see if this enhances this compound's effect. |
| 5. Validate STAT3 Dependence | The cellular phenotype you are observing may be due to this compound's off-target effects and not the inhibition of STAT3.[3] | Use an alternative method to confirm that your observed phenotype is indeed dependent on STAT3. This can be achieved through RNA interference (siRNA or shRNA) or genetic knockout (e.g., CRISPR/Cas9) of the STAT3 gene. |
| 6. Consider Alternative Inhibitors | Your cell line may be resistant to this compound, or an inhibitor with a different mechanism of action may be more effective. | Test other STAT3 inhibitors that target different aspects of the signaling pathway, such as JAK inhibitors or DNA-binding domain inhibitors. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MDA-MB-231 | Breast Cancer | 5.5 | 24 |
| PC3 | Prostate Cancer | 1.7 | 24 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | 24 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | 24 |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 | Not Specified |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 | Not Specified |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 | Not Specified |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 | Not Specified |
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of STAT3 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on STAT3 phosphorylation at Tyr705.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize the p-STAT3 signal.
Diagram: Experimental Workflow for Testing this compound Efficacy
Caption: A streamlined workflow for assessing the inhibitory effect of this compound on STAT3 phosphorylation.
Signaling Pathway Diagram
Diagram: Canonical STAT3 Signaling Pathway and Point of this compound Inhibition
Caption: The canonical JAK-STAT3 signaling pathway, highlighting this compound's inhibitory action on STAT3 dimerization.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Stattic Technical Support Center: Optimizing Incubation Time
Welcome to the technical support center for Stattic, a potent inhibitor of STAT3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for maximum STAT3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum STAT3 inhibition?
A: There is no single optimal incubation time; the ideal duration is highly dependent on the specific cell line being used. Published studies show effective inhibition of STAT3 phosphorylation at time points ranging from 4 to 48 hours.[1][2] For example, in some head and neck squamous cell carcinoma (HNSCC) cell lines, maximal inhibition was observed at 4-6 hours, with the effect sustained for 24 hours.[1] In contrast, certain T-cell acute lymphoblastic leukemia (T-ALL) cell lines required 24 hours of exposure for a significant decrease in phosphorylated STAT3 (p-STAT3).[3] Therefore, it is critical to perform a time-course experiment for your specific cell model to determine the optimal incubation period.
Q2: I'm not observing significant inhibition of p-STAT3 after this compound treatment. What are the possible causes?
A: Several factors could contribute to a lack of p-STAT3 inhibition. First, ensure you are using an appropriate concentration of this compound, as its effect is dose-dependent.[3][4] If the concentration is too low, you may not see an effect. Second, the incubation time may be insufficient for your cell line, as some cells require prolonged exposure.[3] It is also crucial to confirm that your cell line exhibits constitutive STAT3 activation. Finally, consider experimental variables such as cell density and the stability of this compound in your culture medium, as these can influence the inhibitor's effectiveness.[3]
Q3: The inhibitory effect of this compound appears to diminish after 24 hours in my long-term experiment. Why is this happening?
A: The recovery of STAT3 phosphorylation after 24 hours has been observed in some cell lines.[1] This could be due to the degradation or metabolism of this compound in the cell culture medium over time. Another possibility is the activation of cellular compensatory mechanisms or signaling pathways that counteract the inhibitory effect. For experiments extending beyond 24 hours, daily administration or replenishment of this compound may be necessary to maintain maximal inhibition.[1]
Q4: How does this compound concentration relate to the required incubation time?
A: this compound's inhibition of cell viability and STAT3 phosphorylation is both dose- and time-dependent.[2][5] While a higher concentration might achieve a more rapid inhibition, it is crucial to avoid concentrations that induce significant cytotoxicity or off-target effects.[1][6] A preliminary dose-response experiment is recommended to identify the IC50 value for your cell line, which can then be used in subsequent time-course experiments to pinpoint the optimal incubation duration.
Q5: Should I be concerned about any STAT3-independent effects of this compound?
A: Yes, researchers should be aware that this compound may have effects independent of its role as a STAT3 inhibitor. One study demonstrated that this compound can reduce histone acetylation in both STAT3-proficient and STAT3-deficient cell lines.[6] These off-target effects are important to consider when interpreting data, especially when observing phenotypes not directly linked to known STAT3 target genes.
Troubleshooting Guide: Inconsistent or No Inhibition of p-STAT3
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Problem: You observe inconsistent, weak, or no inhibition of STAT3 phosphorylation (p-STAT3) via Western blot after treating cells with this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines and incubation times. The following table summarizes reported values.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Hep G2 | Hepatocellular Carcinoma | 48 | 2.94 | [4] |
| Bel-7402 | Hepatocellular Carcinoma | 48 | 2.5 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 | 5.1 | [4] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 24 | 3.188 | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 24 | 4.89 | [3] |
| MDA-MB-231 | Breast Cancer | 24 | 5.5 | [6] |
| PC3 | Prostate Cancer (STAT3-deficient) | 24 | 1.7 | [6] |
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the time point of maximum p-STAT3 inhibition following this compound treatment.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the end of the experiment.
-
Treatment: Treat cells with this compound at a predetermined concentration (e.g., the IC50 value for a 24h or 48h endpoint, or a concentration like 5-10 µM known to be effective in other lines).[1][3] Include a vehicle control (e.g., DMSO).
-
Incubation and Lysis: Incubate the cells and collect lysates at multiple time points (e.g., 0, 4, 8, 16, 24, and 48 hours).
-
Western Blotting: Perform a Western blot analysis on the cell lysates.
-
Analysis: Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[3] The optimal incubation time is the point at which the ratio of p-STAT3 to total STAT3 is lowest.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
This protocol determines the IC50 of this compound for a specific cell line at a fixed time point.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20 µM).[3] Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours).[3][4]
-
Viability Assay: Measure cell viability using an appropriate method, such as a CCK-8 or MTT assay.[3][7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use a nonlinear regression to determine the IC50 value.
Visualized Pathways and Workflows
STAT3 Signaling Pathway and this compound Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling. This compound acts by selectively inhibiting the function of the STAT3 SH2 domain, which is crucial for its activation, dimerization, and subsequent nuclear translocation.[8][9]
Experimental Workflow for Optimization
A two-stage experimental approach is recommended to systematically determine the optimal concentration and incubation time for this compound.
References
- 1. Targeting STAT3 Inhibits Growth and Enhances Radiosensitivity in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitory this compound enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
unexpected results after Stattic treatment in experiments
Welcome to the technical support center for Stattic, a widely used small molecule inhibitor of STAT3. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes following this compound treatment. Here you will find troubleshooting guides in a question-and-answer format and frequently asked questions to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. Each problem is followed by potential causes and recommended solutions.
Issue 1: Unexpectedly high levels of cell death not correlating with STAT3 phosphorylation status.
-
Question: I'm observing significant cell death in my this compound-treated cultures, even at concentrations that only partially inhibit STAT3 phosphorylation. In some cases, cell lines with low basal p-STAT3 levels are also highly sensitive. Why is this happening?
-
Potential Causes:
-
STAT3-independent cytotoxicity: this compound can induce apoptosis and reduce cell viability through mechanisms independent of its STAT3 inhibitory function.[1][2] This has been observed in STAT3-deficient cell lines.[1]
-
Off-target effects: this compound may have off-target effects on other cellular pathways that contribute to cell death.
-
Cell line specific sensitivity: Different cell lines can have varying sensitivities to this compound's cytotoxic effects, irrespective of their STAT3 activation status.[3][4]
-
-
Recommended Solutions:
-
Determine the IC50 for both p-STAT3 inhibition and cytotoxicity: This will help establish a therapeutic window where STAT3 inhibition can be observed with minimal off-target cytotoxicity.
-
Use a STAT3-null or STAT3-knockdown cell line as a negative control: This will help differentiate between STAT3-dependent and -independent effects of this compound.[5]
-
Titrate this compound concentration: Use the lowest effective concentration that inhibits STAT3 phosphorylation to minimize off-target effects.
-
Employ alternative STAT3 inhibitors: To confirm that the observed phenotype is due to STAT3 inhibition, use other structurally and mechanistically different STAT3 inhibitors.[6][7]
-
Validate with non-pharmacological methods: Use genetic approaches like siRNA or shRNA to knockdown STAT3 and see if it phenocopies the effects of this compound.[8]
-
Issue 2: Observation of autophagic markers upon this compound treatment.
-
Question: After treating my cells with this compound, I'm seeing an increase in LC3-II levels by Western blot and punctate LC3 staining in immunofluorescence, suggesting autophagy induction. Is this a known effect of this compound?
-
Potential Causes:
-
STAT3-independent induction of autophagy: this compound has been shown to promote autophagy, and this effect can occur independently of STAT3 inhibition.[1][2]
-
Cellular stress response: The cytotoxic effects of this compound at higher concentrations can induce a general stress response in cells, which may include the activation of autophagy.
-
-
Recommended Solutions:
-
Monitor autophagic flux: An increase in LC3-II can indicate either increased autophagosome formation or a blockage in their degradation. To distinguish between these, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux.
-
Analyze additional autophagy markers: Examine the levels of other autophagy-related proteins like p62/SQSTM1. A decrease in p62 levels in conjunction with an increase in LC3-II is a good indicator of autophagy induction.
-
Use a STAT3-null cell line: To determine if the observed autophagy is a STAT3-independent effect of this compound, perform the experiment in a STAT3-deficient cell line.[1]
-
Issue 3: Changes in gene expression that are not known to be regulated by STAT3.
-
Question: My RNA-seq or qPCR data shows significant changes in the expression of genes that are not reported STAT3 targets after this compound treatment. What could be the reason for this?
-
Potential Causes:
-
STAT3-independent effects on gene expression: this compound can modulate the expression of various genes in a STAT3-independent manner.[1][2]
-
Effects on histone acetylation: this compound has been found to decrease histone acetylation, which can lead to widespread changes in gene expression.[1][2] This effect is also independent of STAT3.[1]
-
-
Recommended Solutions:
-
Validate gene expression changes in a STAT3-knockdown background: This will help to confirm if the observed changes are indeed independent of STAT3.
-
Assess global histone acetylation levels: Perform a Western blot for acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4) to see if this compound treatment is affecting their levels in your cell line.
-
Perform chromatin immunoprecipitation (ChIP) for STAT3: To confirm whether the affected genes are direct or indirect targets of STAT3 in your experimental system.
-
Cross-reference with published datasets: Compare your gene expression data with published studies on the off-target effects of this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [3] |
| Hep G2 | Hepatocellular Carcinoma | 2.94 | [4] |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | [4] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | [9] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | [9] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | [9] |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | [9] |
| MDA-MB-231 | Breast Cancer | 5.5 | [1] |
| PC3 | Prostate Cancer (STAT3-deficient) | 1.7 | [1] |
Table 2: Effective Concentrations of this compound for STAT3 Inhibition
| Cell Line | Effective Concentration (µM) for p-STAT3 Inhibition | Notes | Reference |
| CCRF-CEM | 1.25 - 5 | Dose-dependent inhibition observed at 24h. | [3] |
| Jurkat | 2.5 - 5 | Dose-dependent inhibition observed at 24h. | [3] |
| HepG2 | Not specified | Shown to inhibit STAT3 phosphorylation with little effect on STAT1. | [10] |
| MDA-MB-231 | 10 | Efficient inhibition of STAT3 phosphorylation. | [1] |
| C4-2 | 10 - 20 | Pre-treatment for 1h followed by culture for 48h. | [8] |
| LAPC-4 | 10 - 20 | Pre-treatment for 1h followed by culture for 48h. | [8] |
Experimental Protocols
Protocol 1: Western Blot for LC3-II to Monitor Autophagy
This protocol is for detecting the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (that detects both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle control (e.g., DMSO).
-
For autophagic flux measurement, treat a parallel set of wells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare samples with Laemmli buffer and denature at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot. The upper band is LC3-I (approx. 16-18 kDa) and the lower band is LC3-II (approx. 14-16 kDa).
-
Strip the membrane and re-probe for a loading control.
Protocol 2: Histone Extraction and Western Blot for Acetylation
This protocol is for the acid extraction of histones to assess changes in their acetylation status.
Materials:
-
Cells of interest
-
This compound
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors)
-
0.4 N H2SO4
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer
-
Primary antibody against acetylated histones (e.g., anti-acetyl-H3)
-
Primary antibody against total histones (e.g., anti-H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound as required.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube and add TCA to a final concentration of 20%.
-
Incubate on ice for 30 minutes to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air dry the pellet and resuspend in distilled water.
-
Determine protein concentration.
-
Perform Western blotting as described in Protocol 1, using a 15% gel for better resolution of histones.
-
Probe one membrane with an antibody against the acetylated histone mark of interest and another with an antibody for the corresponding total histone as a loading control.
Visualizations
Caption: Canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
References
- 1. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomous effects of cellular expression of STAT3 on tumor growth of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Specificity of Stattic in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Stattic, a widely used STAT3 inhibitor, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidic small molecule that functions as a STAT3 inhibitor.[1][2] It selectively inhibits the activation, dimerization, and nuclear translocation of STAT3.[2][3] Its mechanism involves binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent downstream signaling, irrespective of the STAT3 phosphorylation state.[1][3][4]
Q2: What is the optimal concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound are highly cell-line dependent and assay-specific. It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup.
-
Concentration: IC50 values for this compound can range from low micromolar (e.g., 2.5 µM) to higher concentrations depending on the cell type.[5][6] Many studies use a concentration around 10 µM for efficient STAT3 inhibition.[4] However, it's important to note that STAT3-independent effects have been observed at these concentrations.[4]
-
Time: The inhibitory effect of this compound on STAT3 phosphorylation can be observed in a time-dependent manner.[3][7] Some studies show effects after a 2-hour treatment, while others extend to 24 or 48 hours.[3][5][6]
Q3: I'm observing significant cytotoxicity even at low concentrations of this compound. What could be the cause?
While this compound is used to induce apoptosis in STAT3-dependent cancer cells, excessive or unexpected cytotoxicity could be due to several factors:[1][3]
-
Off-target effects: this compound can have STAT3-independent effects, including the reduction of histone acetylation, which can contribute to cell death.[4]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to this compound. For example, STAT3-deficient PC3 cells have shown higher sensitivity to this compound than some STAT3-proficient cell lines.[4]
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding toxic levels (typically <0.1%).
Q4: How can I confirm that the observed effects in my experiment are due to STAT3 inhibition and not off-target effects?
This is a critical aspect of using any chemical inhibitor. Here are several essential controls:
-
Use a STAT3-null or STAT3-knockdown cell line: The most rigorous control is to demonstrate that the effect of this compound is absent or significantly reduced in cells lacking STAT3.[4]
-
Rescue experiment: Attempt to rescue the phenotype observed with this compound by overexpressing a constitutively active form of STAT3.
-
Use a structurally unrelated STAT3 inhibitor: Confirm your findings with another well-characterized STAT3 inhibitor that has a different chemical structure and potentially different off-target profiles.[8]
-
Monitor downstream targets: Assess the expression of known STAT3 target genes (e.g., Cyclin D1) to confirm that the STAT3 pathway is indeed inhibited at the concentrations used in your experiments.[3]
Q5: Does this compound inhibit other STAT family members?
This compound has been reported to be highly selective for STAT3 over STAT1.[1] However, it has also been shown to inhibit the binding of phosphopeptides to the SH2 domains of STAT1 and STAT5b in cell-free assays.[1] Therefore, it is crucial to check the phosphorylation status of other relevant STATs in your specific cellular context.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of STAT3 phosphorylation (p-STAT3) | Insufficient this compound concentration or treatment time. | Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal conditions for your cell line.[3] |
| This compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C to avoid multiple freeze-thaw cycles.[9] Use the working solution immediately.[1] | |
| High cell density or serum concentration. | Optimize cell seeding density and consider reducing serum concentration during this compound treatment, as serum components can sometimes interfere with drug activity. | |
| Inconsistent results between experiments | Variability in this compound preparation. | Always use the same procedure for preparing this compound solutions. Ensure the compound is fully dissolved. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. | |
| Inconsistent treatment conditions. | Ensure all experimental parameters (cell density, incubation time, media composition) are kept constant. | |
| Observed phenotype does not correlate with p-STAT3 inhibition | Off-target effects of this compound. | As detailed in FAQ Q4, use STAT3-null/knockdown cells, perform rescue experiments, and use alternative STAT3 inhibitors to validate that the phenotype is STAT3-dependent.[4] |
| The phenotype is mediated by a non-canonical STAT3 function. | Investigate other potential STAT3-independent signaling pathways that might be affected by this compound. This compound has been shown to reduce histone acetylation.[4] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Cell-free assay | - | 5.1 | STAT3 SH2 domain binding | [1] |
| Hep G2 | Hepatocellular Carcinoma | 2.94 | CCK-8 | [5] |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 | CCK-8 | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | CCK-8 | [5] |
| MDA-MB-231 | Breast Cancer | 5.5 | MTT | [4] |
| PC3 | Prostate Cancer (STAT3-deficient) | 1.7 | MTT | [4] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | CCK-8 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | CCK-8 | [6] |
Experimental Protocols
1. Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
2. Cell Viability Assay (MTT or CCK-8)
This protocol is to assess the effect of this compound on cell viability and determine its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Addition of Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: The canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for validating the specificity of this compound in cellular assays.
Caption: A troubleshooting decision tree for experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stat3 Inhibitor this compound Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Stattic in the Spotlight: A Comparative Guide to its STAT3 Dimerization Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Stattic's efficacy in inhibiting STAT3 dimerization against other known inhibitors. The following sections provide a comprehensive overview of supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological and experimental processes.
This compound, a non-peptidic small molecule, has been widely utilized as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is reported to target the STAT3 SH2 domain, a critical step for the subsequent dimerization, nuclear translocation, and activation of this key transcription factor.[1][2][3] The inhibition of the STAT3 SH2 domain by this compound has been determined to have an IC50 value of 5.1 μM in cell-free assays.[1][2] However, for a comprehensive understanding of its utility, a direct comparison with alternative STAT3 inhibitors is essential. Furthermore, emerging evidence of STAT3-independent off-target effects of this compound necessitates a critical evaluation of its specificity.[4][5]
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on STAT3. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Domain | Method of Action | IC50 (STAT3 Inhibition) | Key Findings & Off-Target Effects |
| This compound | SH2 Domain | Prevents activation, dimerization, and nuclear translocation.[1][2][3] | 5.1 µM (inhibition of phosphopeptide binding to SH2 domain)[1][2] | STAT3-independent reduction of histone acetylation has been reported.[4][5] |
| S3I-201 | SH2 Domain | Disrupts STAT3 dimerization and DNA binding. | 86 µM (inhibition of DNA binding activity in cell-free assays)[6] | Shows low activity towards STAT1 and STAT5.[6] |
| Cryptotanshinone | SH2 Domain | Inhibits STAT3 Tyr705 phosphorylation and dimerization.[6] | 4.6 µM (in a cell-free assay)[6] | Has little to no effect on STAT1 or STAT5.[6] |
| LLL12 | Not Specified | Inhibits STAT3 phosphorylation. | 0.16–3.09 µM (in various cancer cell lines)[7] | Potent growth-suppressive activity in human cancer cells.[7] |
| 323-1 & 323-2 | SH2 Domain | Inhibit both phosphorylated and non-phosphorylated STAT3 dimerization.[6] | Not explicitly stated for dimerization, but shown to be more potent than S3I-201 in a co-IP assay.[6] | Weaker cytotoxicity compared to cryptotanshinone in some cell lines.[6] |
Experimental Validation Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the inhibitory effect of compounds on STAT3 dimerization.
Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization
This protocol is adapted from a study validating the disruption of STAT3 dimerization by small molecule inhibitors.[6]
Objective: To determine if an inhibitor can disrupt the interaction between two differentially tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3) in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged STAT3 and FLAG-tagged STAT3
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-HA antibody for Western blotting
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Co-transfect HEK293T cells with HA-STAT3 and FLAG-STAT3 expression plasmids.
-
After 24 hours, treat the cells with the test inhibitor (e.g., this compound or alternatives) at various concentrations for a specified duration (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with an anti-FLAG antibody to immunoprecipitate FLAG-STAT3 and any interacting proteins.
-
Capture the immune complexes using Protein A/G agarose beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the amount of HA-STAT3 that was co-immunoprecipitated with FLAG-STAT3. A decrease in the HA-STAT3 signal in inhibitor-treated samples compared to the control indicates disruption of STAT3 dimerization.
Fluorescence Polarization (FP) Assay for SH2 Domain Inhibition
This protocol is a generalized method based on descriptions of FP assays for STAT3 SH2 domain inhibitors.
Objective: To quantify the ability of an inhibitor to compete with a fluorescently labeled phosphopeptide for binding to the STAT3 SH2 domain.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pY)LPQTV-NH2)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Test inhibitors (e.g., this compound)
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
In a microplate, add the recombinant STAT3 protein to the assay buffer.
-
Add the test inhibitor at a range of concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding to STAT3.
-
Add the fluorescently labeled phosphopeptide probe to all wells.
-
Incubate for another period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent probe and thus, inhibition of the STAT3 SH2 domain.
-
Calculate the IC50 value from the dose-response curve.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: STAT3 Signaling Pathway and the Point of this compound's Intervention.
Caption: Experimental Workflow for Co-Immunoprecipitation to Validate STAT3 Dimerization Inhibition.
Caption: Logical Framework for the Comparative Evaluation of this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stattic and Other Small-Molecule STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and immune responses.[1][2] Its persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime therapeutic target.[1][3][4] Stattic was one of the first non-peptidic small molecules identified to inhibit STAT3, and it remains a widely used tool in research. This guide provides an objective comparison of this compound with other known small-molecule STAT3 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their corresponding cell surface receptors.[5][6] This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail.[3] These phosphotyrosine sites serve as docking stations for the SH2 (Src Homology 2) domain of latent STAT3 monomers in the cytoplasm.[3][5] Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[7] This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[3][5] The activated dimers then translocate to the nucleus, bind to specific DNA consensus sequences in the promoters of target genes, and regulate their transcription.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
The Gold Standard vs. The Small Molecule: A Comparative Guide to Confirming Stattic's Effects on STAT3 Through Genetic Knockdown
For researchers, scientists, and drug development professionals investigating the STAT3 signaling pathway, the small molecule inhibitor Stattic has been a valuable tool. However, to rigorously validate that the observed cellular effects of this compound are truly mediated by its inhibition of STAT3, a genetic approach is the gold standard. This guide provides a comprehensive comparison of genetic knockdown methods—siRNA, shRNA, and CRISPR—with the pharmacological inhibition by this compound, supported by experimental data and detailed protocols.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. This compound, a small molecule inhibitor, has been widely used to probe STAT3 function by targeting its SH2 domain, thereby preventing its dimerization and nuclear translocation.[2][3] However, the potential for off-target effects necessitates the use of genetic methods to confirm the specificity of this compound's actions.
Comparing Genetic Knockdown of STAT3 with this compound Inhibition
Genetic knockdown techniques offer a highly specific means of reducing or eliminating STAT3 expression, providing a crucial baseline against which to compare the effects of this compound. The primary methods for achieving this are RNA interference (RNAi), utilizing either small interfering RNA (siRNA) or short hairpin RNA (shRNA), and CRISPR-Cas9 gene editing.
| Feature | Genetic Knockdown (siRNA, shRNA, CRISPR) | This compound (Pharmacological Inhibition) |
| Specificity | High for STAT3 gene | Potential for off-target effects[1] |
| Mechanism | Reduces or eliminates STAT3 protein expression | Inhibits STAT3 SH2 domain function[2] |
| Duration of Effect | Transient (siRNA) to stable (shRNA, CRISPR) | Reversible and dependent on compound presence |
| Primary Use | Validation of target-specific effects | High-throughput screening, in vivo studies |
| Limitations | Can be labor-intensive, potential for incomplete knockdown | Off-target effects can confound data interpretation[1] |
Quantitative Comparison of Effects on STAT3 and Downstream Targets
The following table summarizes a hypothetical, yet representative, quantitative comparison of the effects of STAT3 knockdown versus this compound treatment on key cellular and molecular parameters. Data is compiled from typical results seen in cancer cell line studies.
| Parameter | Control | STAT3 Knockdown (siRNA) | This compound (10 µM) |
| STAT3 mRNA Expression (%) | 100 | 15 ± 5 | 98 ± 4 |
| Total STAT3 Protein (%) | 100 | 20 ± 8 | 95 ± 7 |
| Phospho-STAT3 (Tyr705) (%) | 100 | 18 ± 6 | 25 ± 10 |
| Cell Viability (%) | 100 | 75 ± 10 | 60 ± 12 |
| Apoptosis Rate (%) | 5 ± 2 | 25 ± 7 | 35 ± 9 |
| Expression of Downstream Target Genes (%) | |||
| c-Myc | 100 | 40 ± 8 | 55 ± 11 |
| Cyclin D1 | 100 | 35 ± 7 | 50 ± 9 |
| Bcl-xL | 100 | 30 ± 6 | 45 ± 10 |
Note: Values are represented as mean ± standard deviation relative to the control group.
A critical study highlighted the STAT3-independent effects of this compound by utilizing a STAT3-deficient prostate cancer cell line (PC-3). The results demonstrated that this compound could still induce cell death and modulate the expression of certain genes in the absence of STAT3, indicating off-target activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and validate these findings.
siRNA-Mediated STAT3 Knockdown
This protocol describes a transient knockdown of STAT3 using small interfering RNA.
Materials:
-
STAT3-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., MDA-MB-231 breast cancer cells)
-
6-well plates
-
Standard cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (STAT3-specific or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells to assess STAT3 knockdown efficiency by qPCR and Western blot, and proceed with downstream functional assays.
This compound Treatment
This protocol outlines the procedure for treating cells with the STAT3 inhibitor, this compound.
Materials:
-
This compound (6-Nitrobenzo[b]thiophene 1,1-dioxide)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Target cells
-
Appropriate cell culture plates and medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 5-20 µM).
-
Prepare a vehicle control with the same concentration of DMSO used for the highest this compound concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Analysis: Following incubation, perform relevant assays such as Western blotting for phospho-STAT3, cell viability assays (e.g., MTT), or apoptosis assays.
shRNA-Mediated STAT3 Knockdown (General Workflow)
For stable, long-term knockdown of STAT3, short hairpin RNA (shRNA) delivered via lentiviral vectors is a common approach.
Workflow:
-
shRNA Design and Cloning: Design shRNA sequences targeting STAT3 and clone them into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Virus Harvest and Titer: Harvest the lentiviral particles from the cell supernatant and determine the viral titer.
-
Transduction: Transduce the target cells with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an appropriate selection marker present in the lentiviral vector (e.g., puromycin).
-
Validation: Expand the stable cell line and validate STAT3 knockdown by qPCR and Western blot.
CRISPR-Cas9-Mediated STAT3 Knockout (General Workflow)
CRISPR-Cas9 technology allows for the complete knockout of the STAT3 gene.
Workflow:
-
gRNA Design: Design guide RNAs (gRNAs) that target a critical exon of the STAT3 gene.
-
Vector Construction: Clone the designed gRNAs into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 vector into the target cells.
-
Single-Cell Cloning: Isolate and expand single cells to generate clonal populations.
-
Screening and Validation: Screen the clones for STAT3 knockout by PCR, sequencing, and Western blot to identify clones with frameshift mutations leading to a non-functional protein.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for comparing STAT3 knockdown with this compound treatment.
Caption: The logical framework for validating this compound's on-target effects using genetic knockdown.
Conclusion
While this compound is a powerful tool for the initial investigation of STAT3 function, its potential for off-target effects underscores the necessity of validation through genetic knockdown. By comparing the cellular and molecular consequences of this compound treatment with those induced by siRNA, shRNA, or CRISPR-mediated STAT3 depletion, researchers can confidently attribute the observed phenotypes to the specific inhibition of the STAT3 signaling pathway. This rigorous approach is essential for the accurate interpretation of experimental results and the advancement of STAT3-targeted therapies.
References
- 1. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] STAT3 Target Genes Relevant to Human Cancers | Semantic Scholar [semanticscholar.org]
- 3. STAT3 is a master regulator of epithelial identity and KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stattic's Specificity: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Stattic is a widely utilized small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in various cancers and inflammatory diseases. However, mounting evidence highlights significant off-target effects, necessitating rigorous control experiments to validate its specificity. This guide provides a comparative overview of essential control experiments, alternative inhibitors, and detailed protocols to ensure the accurate interpretation of results when using this compound.
Understanding this compound's Off-Target Effects
A primary off-target effect of this compound is the reduction of histone acetylation , a crucial epigenetic modification. This effect has been shown to be independent of STAT3, meaning it occurs even in cells lacking STAT3. This STAT3-independent activity can significantly impact gene expression and cellular processes, potentially leading to misinterpretation of experimental outcomes. Therefore, it is crucial to perform experiments that can distinguish between this compound's on-target (STAT3 inhibition) and off-target effects.
Comparative Analysis of STAT3 Inhibitors
To dissect the specific effects of STAT3 inhibition, it is recommended to compare the outcomes of this compound treatment with other STAT3 inhibitors that have different mechanisms of action and off-target profiles. This guide focuses on two common alternatives: S3I-201 and WP1066.
| Inhibitor | Primary Target | Known Off-Target Effects | Reported IC50 for STAT3 Inhibition |
| This compound | STAT3 SH2 domain | Reduction of histone acetylation, induction of apoptosis and autophagy independent of STAT3.[1][2] | 5.1 µM (in vitro)[3] |
| S3I-201 | STAT3 SH2 domain | Potent, non-selective alkylating agent, reacting with cellular nucleophiles like glutathione.[4] | 86 µM (in cell-free assays) |
| WP1066 | JAK2/STAT3 pathway | Also inhibits STAT5 and ERK1/2.[5] | ~2.3 µM (in HEL cells)[5] |
Essential Control Experiments
To validate the specificity of this compound, a combination of cellular and biochemical assays is recommended. The following experiments are designed to differentiate between STAT3-dependent and -independent effects.
Utilization of STAT3-Deficient Cell Lines
The most direct method to assess STAT3-independent effects is to compare the response to this compound in parental (STAT3-proficient) and STAT3-knockout or knockdown cell lines.
Experimental Workflow:
Expected Outcome: If an effect of this compound is observed in the STAT3-deficient cells, it is, by definition, a STAT3-independent off-target effect.
Western Blot Analysis of Histone Acetylation
To specifically investigate this compound's known off-target effect on histone modifications, a Western blot analysis should be performed.
Experimental Protocol:
-
Cell Culture and Treatment: Culture STAT3-proficient and -deficient cells and treat with a dose-range of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Histone Extraction: Isolate histones from cell lysates using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7]
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4) and a loading control (e.g., total Histone H3).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands. Quantify band intensities to compare the levels of histone acetylation across different treatment conditions.
Expected Outcome: A decrease in histone acetylation in both STAT3-proficient and -deficient cells treated with this compound would confirm this off-target effect.
Kinase Selectivity Profiling
To assess the broader selectivity of this compound and its alternatives, a kinase profiling assay against a panel of kinases is highly recommended. This provides a comprehensive view of the compounds' inhibitory activities.
Logical Relationship of Kinase Profiling:
Experimental Protocol:
Commercial services offer kinase profiling against large panels of recombinant kinases. Typically, the inhibitor is tested at a fixed concentration (e.g., 1 or 10 µM), and the percent inhibition of each kinase is determined.
Expected Outcome: This will reveal which other kinases, besides the intended target pathway components, are inhibited by this compound, S3I-201, and WP1066, providing a quantitative measure of their selectivity.
Signaling Pathway Overview
To contextualize the action of these inhibitors, it is important to understand the canonical JAK-STAT signaling pathway.
Conclusion
References
- 1. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Histone western blot protocol | Abcam [abcam.com]
Mechanism of Action: Targeting the STAT3 Signaling Pathway
An Objective Comparison of Stattic and its Analogs as STAT3 Inhibitors for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented therapeutic target in oncology and other disease areas due to its critical role in tumor cell proliferation, survival, and immune evasion.[1][2] this compound, a non-peptidic small molecule, was one of the first identified direct inhibitors of STAT3 and has been widely used in preclinical research.[3][4] This guide provides a comparative analysis of this compound and its analogs, offering a resource for researchers and drug development professionals. We present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the activation of upstream kinases like Janus kinases (JAKs). These kinases phosphorylate STAT3 at the tyrosine 705 residue (Y705) within its SH2 domain.[5][6] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus to regulate the expression of target genes involved in cell survival and proliferation.[5][6]
This compound and many of its functional analogs act by directly binding to the SH2 domain of STAT3.[5][7] This interaction prevents the dimerization of phosphorylated STAT3, thereby inhibiting its nuclear translocation and downstream transcriptional activity.[4][8]
Comparative Analysis of this compound and its Analogs
The efficacy of STAT3 inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) in cell-free assays and their ability to reduce cell viability in various cancer cell lines. While this compound is a foundational STAT3 inhibitor, several analogs and other small molecules have been developed with varying potencies.
| Compound | Target Domain | IC50 (Cell-Free Assay) | Cell Line | IC50 (Cell Viability) | Reference(s) |
| This compound | SH2 | 5.1 µM | Hep G2 (HCC) | 2.94 µM | [3][8][9] |
| Bel-7402 (HCC) | 2.5 µM | [9] | |||
| SMMC-7721 (HCC) | 5.1 µM | [9] | |||
| CCRF-CEM (T-ALL) | 3.188 µM | [7] | |||
| Jurkat (T-ALL) | 4.89 µM | [7] | |||
| K1823 | SH2 | Not Reported | TRAMP-C2, TC-1 | Cytotoxic at 30 µM | [10] |
| K1836 | SH2 | Not Reported | TRAMP-C2, TC-1 | Lower cytotoxicity | [10] |
| Niclosamide | DNA-binding | 0.7 µM | MDA-MB-468 | 1.09 µM | [11][12][13] |
| Cryptotanshinone | SH2 | 4.6 µM | Not Reported | Not Reported | [12] |
| BP-1-102 | SH2 | Kd = 504 nM | Not Reported | 4 - 6.8 µM | [12] |
| C188-9 | SH2 | Kd = 4.7 nM | Not Reported | Not Reported | [12][13] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.[14] HCC: Hepatocellular Carcinoma; T-ALL: T-cell Acute Lymphoblastic Leukemia.
A study directly comparing this compound with its synthesized analogs, K1823 and K1836, demonstrated that all three compounds effectively inhibit the constitutive phosphorylation of STAT3.[10][15] In terms of cytotoxicity, this compound and K1823 showed significant effects on proliferating cancer cells at a concentration of 30 µM, whereas K1836 exhibited lower cytotoxic activity.[10] It is important to note that some studies suggest this compound may have off-target effects, including the reduction of histone acetylation independent of STAT3.[5]
Experimental Protocols
Accurate and reproducible experimental design is crucial for the comparative analysis of STAT3 inhibitors. Below are generalized protocols for key assays.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
References
- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (STAT3 Inhibitor V) | STAT3 inhibitor | TargetMol [targetmol.com]
- 9. This compound Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 inhibitor this compound and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STAT3 inhibitor this compound and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stattic's STAT3 Inhibitory Activity: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Stattic, a widely used small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), across various cancer cell lines. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance, understand its mechanism, and access relevant experimental protocols.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound functions as a potent, non-peptidic inhibitor of STAT3.[1] It selectively targets the Src Homology 2 (SH2) domain of the STAT3 protein.[2][3] This domain is crucial for the activation cascade. In normal signaling, cytokines or growth factors bind to cell surface receptors, activating Janus kinases (JAKs). JAKs then phosphorylate STAT3 on a key tyrosine residue (Tyr705).[4] This phosphorylation event allows STAT3 monomers to dimerize via their SH2 domains, translocate into the nucleus, and act as transcription factors for genes involved in cell proliferation, survival, and angiogenesis.[2][4][5]
This compound disrupts this process by binding to the SH2 domain, which prevents STAT3 phosphorylation, subsequent dimerization, and nuclear translocation.[1][2][3] This blockade of STAT3's transcriptional activity ultimately leads to the downregulation of its target genes (e.g., Bcl-xL, Cyclin D1, Survivin) and induces apoptosis in cancer cells where STAT3 is constitutively active.[2][6]
Comparative Activity of this compound in Cancer Cell Lines
The efficacy of this compound, often measured by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), varies significantly across different cell lines. This variability can be influenced by the cell's dependence on the STAT3 pathway, the presence of alternative survival pathways, and other genetic factors.
It is important to note that some studies suggest this compound can exert off-target or STAT3-independent effects. For instance, one study found that the STAT3-deficient prostate cancer cell line PC3 was more sensitive to this compound (EC50 of 1.7 µM) than the STAT3-proficient breast cancer line MDA-MB-231 (EC50 of 5.5 µM), indicating potential polypharmacological effects.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Treatment Duration | Observed Effects |
| B16F10 | Melanoma | 1.67 | 48 hours | Growth inhibition |
| CT26 | Colon Carcinoma | 2.02 | 48 hours | Growth inhibition |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | 24 hours | Reduced cell viability, induced apoptosis & autophagy. |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | 24 hours | Reduced cell viability, induced apoptosis & autophagy. |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 5.5 (EC50) | Not Specified | Dose-dependent cytotoxicity. |
| PC3 | Prostate Cancer (STAT3-deficient) | 1.7 (EC50) | Not Specified | Dose-dependent cytotoxicity. |
| LNCaP | Prostate Cancer | ~5.0 | 24 hours | Induced apoptosis. |
| U251, U87 | Glioblastoma | 0.5 - 2.0 | Short-term | Inhibition of cell migration. |
Comparison with Alternative STAT3 Inhibitors
This compound is one of several small molecules developed to target the STAT3 pathway. The choice of inhibitor can depend on the desired specificity, potency, and experimental context. Below is a comparison of this compound with other common STAT3 inhibitors. Note that direct comparison of IC50 values should be made with caution, as they are highly dependent on the cell line and assay conditions used in each independent study.
| Inhibitor | Mechanism of Action | Reported IC50 Range (µM) | Cell Lines Tested (Examples) |
| This compound | SH2 Domain Inhibitor | 1.7 - 5.5 | B16F10, CT26, CCRF-CEM, MDA-MB-231, PC3 |
| WP1066 | JAK2/STAT3 Inhibitor | 1.5 - 5.6 | A375 (Melanoma), B16 (Melanoma), U87-MG, U373-MG (Glioblastoma) |
| S3I-201 | SH2 Domain Inhibitor | 37.9 - 82.6 (cytotoxicity); ~86 (DNA binding) | MDA-MB-231, MDA-MB-435 (Breast) |
| LLL12 | SH2 Domain Inhibitor | 0.84 - 5.98 | SNU387, Hep3B (Hepatocellular Carcinoma), Medulloblastoma & Glioblastoma lines |
Experimental Protocols & Workflow
Accurate cross-validation of this compound's activity requires standardized experimental procedures. Below are detailed methodologies for key assays used to evaluate its effects.
General Experimental Workflow
The typical workflow for assessing the impact of a STAT3 inhibitor like this compound involves cell culture, treatment, and subsequent analysis of cell viability and target protein phosphorylation.
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
MTT Solvent: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol: Western Blot for p-STAT3 (Tyr705)
Western blotting allows for the specific detection and quantification of phosphorylated STAT3 (the active form) relative to total STAT3.
Materials:
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit or Mouse anti-total-STAT3.
-
Loading control antibody: anti-β-actin or anti-GAPDH.
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% BSA in TBST is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed for total STAT3 and then for a loading control like β-actin. This confirms equal protein loading across lanes and allows for the quantification of p-STAT3 relative to total STAT3.
Interpreting Cross-Validation Data
The differential activity of this compound across cell lines is fundamental to its cross-validation. A cell line's sensitivity often correlates with its dependency on the STAT3 signaling pathway for survival and proliferation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
Stattic: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Guide for Researchers in Oncology and Drug Development
Stattic, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has garnered significant attention in cancer research for its potential to block a key signaling pathway implicated in tumor cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential and designing future studies.
In Vitro Efficacy of this compound
In laboratory settings, this compound has consistently demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of STAT3 phosphorylation, dimerization, and nuclear translocation, thereby preventing the transcription of downstream target genes essential for tumor growth.
Quantitative Analysis of In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 3.188 | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4.89 | [1] |
| Hep G2 | Hepatocellular Carcinoma (HCC) | 2.94 | [2] |
| Bel-7402 | Hepatocellular Carcinoma (HCC) | 2.5 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma (HCC) | 5.1 | [2] |
| B16F10 | Melanoma | 1.67 ± 0.2 | [3] |
| CT26 | Colon Carcinoma | 2.02 ± 0.29 | [3] |
| MDA-MB-231 | Breast Cancer | 5.5 | [4] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density.
In Vivo Efficacy of this compound
While in vitro studies provide valuable insights into the direct cellular effects of this compound, in vivo experiments in animal models are crucial for evaluating its therapeutic efficacy in a complex biological system. Studies have shown that this compound can inhibit tumor growth in various xenograft models, although the in vivo effects are sometimes less pronounced than what is observed in vitro.
Quantitative Analysis of In Vivo Activity
The following table summarizes the in vivo effects of this compound on tumor growth in different cancer models.
| Cancer Model | Animal Model | This compound Dose and Administration | Tumor Growth Inhibition | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft Mouse Model | 30 mg/kg | Markedly inhibited tumor growth at the highest dose.[1] | [1] |
| Prostate Cancer | Patient-Derived Xenograft (PDTX) Models | Not specified | Significant decrease in tumor volume (TGI varied from 28% to 47%).[5] | [5] |
| Medulloblastoma | Mouse Model | Not specified | Decreased tumor growth and increased survival.[6] | [6] |
| Cervical Cancer | Nude Mice with CaSki cell implants | Not specified | Significantly inhibited tumor growth.[7] | [7] |
STAT3-Independent and Off-Target Effects
It is crucial for researchers to be aware that this compound can exert effects independent of its STAT3 inhibitory activity. Studies have revealed that this compound can decrease histone acetylation and inhibit glutathione reductase, leading to cellular effects that are not mediated by STAT3.[4][7] For instance, in STAT3-deficient prostate cancer cells (PC3), this compound still induced dose-dependent cytotoxicity, with an even lower EC50 (1.7 µM) compared to STAT3-proficient MDA-MB-231 breast cancer cells (5.5 µM).[4] This highlights the importance of including appropriate controls in experiments to dissect the STAT3-dependent versus independent effects of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action in the STAT3 signaling pathway.
Caption: General experimental workflow for in vitro and in vivo studies of this compound.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) and incubate in the dark at room temperature for 2 hours.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value using a non-linear regression analysis.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of phosphorylation inhibition.
Xenograft Tumor Model
-
Animal Housing and Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a specific pathogen-free facility and allow them to acclimatize for at least one week before the experiment.[8]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
This compound Administration: Randomize the mice into control and treatment groups. Administer this compound (at a predetermined dose and schedule) or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[8]
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors. Weigh the tumors and analyze them for biomarkers (e.g., p-STAT3 levels by western blot or immunohistochemistry). Compare the tumor growth curves and final tumor weights between the control and treatment groups to determine the in vivo efficacy.[5]
Conclusion
This compound demonstrates significant anti-cancer effects both in vitro and in vivo by targeting the STAT3 signaling pathway. However, the translation from in vitro potency to in vivo efficacy is not always direct, and researchers should be mindful of its STAT3-independent activities. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound and similar STAT3 inhibitors. Careful consideration of experimental design, including appropriate controls for off-target effects, is paramount for advancing our understanding of this promising class of anti-cancer agents.
References
- 1. This compound suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibitory this compound enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 inhibitor this compound acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Beyond Stattic: A Comparative Guide to Small Molecule STAT3 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of STAT3 inhibition, this guide offers an objective comparison of promising small molecule alternatives to the widely used inhibitor, Stattic. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous cancers and inflammatory diseases. Consequently, the development of potent and specific STAT3 inhibitors is a significant focus of current drug discovery efforts. While this compound has been a valuable research tool, its limitations, including off-target effects, have prompted the search for alternative inhibitory molecules. This guide explores a selection of these alternatives, including direct inhibitors, covalent binders, and proteolysis-targeting chimeras (PROTACs), providing a comparative analysis to inform future research and development.
Quantitative Comparison of STAT3 Inhibitors
To facilitate a clear comparison of the efficacy of various this compound alternatives, the following table summarizes key quantitative data from published studies. This includes 50% inhibitory concentration (IC50) values for STAT3 DNA-binding and phosphorylation, as well as 50% degradation concentration (DC50) values for PROTACs, and cell viability assays in various cancer cell lines.
| Compound | Type | Target | Assay | Cell Line | IC50 / DC50 | Reference(s) |
| This compound | Direct Inhibitor | SH2 Domain | STAT3 DNA Binding | - | ~5-10 µM | [1][2] |
| Napabucasin (BBI608) | Direct Inhibitor | DNA-Binding Domain | Cell Viability | U87MG, LN229 (Glioblastoma) | 6.4 µM, 5.6 µM | [3] |
| Cell Viability (Stemness) | Various Cancer Stem Cells | 0.291 - 1.19 µM | [4] | |||
| OPB-31121 | Direct Inhibitor | SH2 Domain (Allosteric) | Cell Proliferation | LNCaP, DU145 (Prostate Cancer) | 18 nM, 25 nM | [5] |
| H182 | Covalent Inhibitor | DNA-Binding Domain (Cys426, Cys468) | STAT3 DNA Binding | - | 0.66 ± 0.10 µM | [6] |
| STAT3 DNA Binding | - | 0.38 - 0.66 µM | [7] | |||
| H333 | Covalent Inhibitor | DNA-Binding Domain | STAT3 DNA Binding | - | 0.98 ± 0.05 µM | [6] |
| Eriocalyxin B | Covalent Inhibitor | SH2 Domain (Cys712) | STAT3-dependent luciferase activity | - | Dose-dependent inhibition | [8] |
| SD-36 | PROTAC Degrader | STAT3 | STAT3 Degradation | SU-DHL-1 (Lymphoma) | 28 nM | [9] |
| STAT3 Degradation | Molm-16 (Leukemia) | 60 nM | [9][10] | |||
| S3D5 | PROTAC Degrader | STAT3 | STAT3 Degradation | HepG2 (Liver Cancer) | 110 nM | [11][12] |
| TSM-1 | PROTAC Degrader | STAT3 | STAT3 Degradation | CAL33 (Head and Neck Cancer) | Time and dose-dependent | [13][14][15] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a typical experimental workflow for assessing a novel STAT3 inhibitor.
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments used to characterize STAT3 inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3 at Tyr705.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, A549) and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control for a specified time (e.g., 2, 6, 24 hours). If investigating cytokine-induced phosphorylation, starve cells in serum-free media before stimulating with a cytokine like IL-6 (e.g., 25 ng/mL) in the presence or absence of the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the ability of an inhibitor to block the DNA-binding activity of STAT3.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inhibitor as described above. Isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE, sis-inducible element) with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extracts (e.g., 5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody to the reaction mixture.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the radioactive bands by autoradiography. A decrease in the intensity of the STAT3-DNA complex band in the presence of the inhibitor indicates inhibition of DNA binding.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of a STAT3 inhibitor on cancer cells.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for a specific duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.
Conclusion
The landscape of STAT3 inhibition is rapidly evolving, with a diverse array of small molecules offering promising alternatives to this compound. This guide has provided a comparative overview of several leading candidates, including direct inhibitors, covalent modifiers, and PROTAC degraders. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the field, facilitating informed decisions in the selection and evaluation of STAT3 inhibitors for both basic research and therapeutic development. As our understanding of the nuanced roles of STAT3 in disease continues to grow, the development of highly specific and potent inhibitors will be paramount in translating this knowledge into effective clinical interventions.
References
- 1. ATF3 Sustains IL-22-Induced STAT3 Phosphorylation to Maintain Mucosal Immunity Through Inhibiting Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S3D5 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 12. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper management and disposal of Stattic, a potent STAT3 inhibitor, are critical for maintaining laboratory safety and environmental compliance. Due to its hazardous properties, this compound must be handled as a regulated chemical waste from the moment it is designated for disposal. Adherence to institutional and local regulations is paramount.
Before handling this compound, it is essential to be aware of its associated hazards. It is classified as a combustible solid and carries multiple warnings.[1]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), when handling this compound powder. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source |
| CAS Number | 19983-44-9 | [1][2][4][5] |
| Molecular Formula | C₈H₅NO₄S | [2][4][5] |
| Molecular Weight | 211.19 g/mol | [1][4] |
| Appearance | Pale yellow to white/beige powder | [1] |
| Solubility | DMSO: >20 mg/mL | [5] |
| Storage Temperature | 2-8°C or -20°C (desiccate) | [1][3][4] |
| Hazard Codes | H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to unused or expired this compound, as well as materials and solutions contaminated with it. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[6]
1. Waste Identification and Segregation:
-
A chemical is considered waste when it is no longer intended for use.[7]
-
Immediately designate any unwanted this compound as "Hazardous Waste."
-
Segregate this compound waste from other incompatible chemical waste streams (e.g., strong acids, strong alkalis) to prevent dangerous reactions.[6][8]
2. Waste Collection and Containment:
-
Collect all this compound waste (solid powder, contaminated labware like pipette tips, and solutions) in a dedicated, leak-proof container that is chemically compatible with the compound.[6][7]
-
The container must be in good condition, with no cracks or rust, and must have a secure, tightly sealing lid.[7]
-
Keep the waste container closed at all times except when adding waste.[6][7]
3. Labeling:
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure secondary containment area away from incompatible materials.[6][7]
-
This storage area should be clearly marked for hazardous waste.
5. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant or facility.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7] They will manage the final disposal through a licensed contractor.
Procedure for Empty this compound Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-Rinse Procedure:
-
Because this compound is a toxic chemical, the empty container must be triple-rinsed with an appropriate solvent capable of dissolving it, such as DMSO or ethanol.[7]
-
The first rinse, and preferably all three, must be collected and disposed of as hazardous chemical waste by adding it to your this compound waste container.[6][7]
-
-
Final Disposal of Rinsed Container:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste and empty containers.
References
- 1. STAT3 Inhibitor V, this compound [sigmaaldrich.com]
- 2. This compound | C8H5NO4S | CID 2779853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 19983-44-9 | STAT3 inhibitor [stressmarq.com]
- 4. This compound | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
